5H-1,3-dioxolo[4,5-f]indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8aH-[1,3]dioxolo[4,5-f]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGGEACYAZDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2C=C3C=CN=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267-48-1 | |
| Record name | 5H-1,3-Dioxolo(4,5-f)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000267481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
5H-1,3-dioxolo[4,5-f]indole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5H-1,3-dioxolo[4,5-f]indole (5,6-Methylenedioxyindole)
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, celebrated as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of pharmacologically active compounds.[1] Its unique electronic and structural properties allow it to interact with numerous biological targets, making it a focal point for drug discovery.[2] This guide delves into the specific chemical properties of a significant derivative: This compound , more commonly known by its synonym, 5,6-Methylenedioxyindole .
This molecule integrates the foundational indole scaffold with a 1,3-dioxole (methylenedioxy) ring fused to the 5- and 6-positions of the benzene moiety. This fusion imparts unique steric and electronic characteristics, enhancing its utility as a versatile intermediate in the synthesis of complex natural products, alkaloid derivatives, and novel therapeutic agents.[3] This document provides a comprehensive exploration of its structure, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals engaged in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the rigid, planar, fused-ring system.[4] The indole portion provides an electron-rich aromatic system, crucial for its reactivity, while the appended dioxole ring enhances chemical stability and offers a point of structural diversity.[3] This combination creates a scaffold that is both stable and primed for selective functionalization.
The indole moiety's aromaticity and electron-rich nature make it susceptible to electrophilic substitution, a key reaction in its derivatization.[3] The lone pair of electrons on the nitrogen atom is integral to the aromatic system, influencing the regioselectivity of these reactions. The dioxole ring, being relatively inert, primarily modulates the electronic properties of the benzene portion of the indole core.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 267-48-1 | [5] |
| Molecular Formula | C₉H₇NO₂ | [5][6] |
| Molecular Weight | 161.16 g/mol | [7][5] |
| IUPAC Name | 5H-[8][9]dioxolo[4,5-f]indole | [5] |
| Synonyms | 5,6-Methylenedioxyindole | [6][10] |
| Appearance | Light yellow or white solid powder | [3][5] |
| Storage | Sealed in dry, 2-8°C | [7][11] |
Synthesis and Manufacturing
The synthesis of this compound is intrinsically linked to its catechol precursor, 5,6-dihydroxyindole.[8][10] The formation of the characteristic methylenedioxy bridge from the dihydroxy functionality is the critical step. 5,6-dihydroxyindole itself is a valuable intermediate, notably in the synthesis of melanin, and can be prepared via several routes, including the catalytic reductive cyclization of dinitrostyrene derivatives.[12]
The causality behind this synthetic strategy lies in the robust and high-yielding nature of forming the five-membered dioxole ring from a catechol. This reaction, typically employing a dihalomethane in the presence of a base, is a well-established method for protecting or modifying catechol systems.
Experimental Protocol: Synthesis from 5,6-Dihydroxyindole
This protocol describes the formation of the methylenedioxy bridge, a key step in synthesizing the title compound.
Step 1: Preparation of the Reaction Mixture
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1.0 equivalent of 5,6-dihydroxyindole in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add 2.5-3.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of a carbonate base is crucial to deprotonate the phenolic hydroxyl groups without causing unwanted side reactions.
Step 2: Formation of the Methylene Bridge
-
To the stirred suspension, add 1.1-1.5 equivalents of a methylene bridging agent, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂), dropwise at room temperature. Dibromomethane is often more reactive and can lead to higher yields.
-
Heat the reaction mixture to reflux (typically 60-100°C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine to remove any remaining base and DMF.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway from a dinitrostyrene precursor to the final product.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the electron-rich indole core. This facilitates a range of transformations, making it a valuable building block for creating molecular diversity.[3]
-
Electrophilic Aromatic Substitution (EAS): This is the hallmark reaction of indoles. Substitution typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. If the C3 position is blocked, substitution can occur at C2 or on the benzene ring (C4 or C7). Common EAS reactions include Vilsmeier-Haack formylation (to install an aldehyde at C3), Mannich reaction, and Friedel-Crafts acylation.
-
N-Functionalization: The indole nitrogen (N-H) is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or sulfonylation (e.g., tosylation).[4] This provides a handle to modulate the electronic properties of the ring and attach various functional groups.
-
Cycloaddition Reactions: The indole double bond can participate in cycloaddition reactions. For instance, 5,6-methylenedioxyindole has been shown to react with dienophiles like β-nitrostyrene, demonstrating its utility in constructing more complex heterocyclic systems.[8]
Key Reactive Sites Diagram
Caption: Primary sites of chemical reactivity on the this compound core.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is sparse, its expected spectral characteristics can be accurately predicted based on the known properties of the indole scaffold and methylenedioxy-substituted aromatics.[13][14][15][16]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Signals |
| ¹H NMR | δ ~8.0-8.5 ppm: Broad singlet, N-H proton.[17] δ ~7.0-7.5 ppm: Signals for pyrrole ring protons (H2, H3). δ ~6.5-7.0 ppm: Singlets for benzene ring protons (H4, H7). δ ~5.9-6.1 ppm: Sharp singlet (2H), O-CH₂-O protons. |
| ¹³C NMR | δ ~140-150 ppm: Quaternary carbons of the dioxole-fused benzene ring. δ ~120-130 ppm: Carbons of the indole core. δ ~100-105 ppm: Pyrrole ring carbons (C3) and O-CH₂-O carbon. δ ~95-100 ppm: Benzene ring carbons adjacent to dioxole oxygen (C4, C7).[13] |
| FT-IR | ~3400 cm⁻¹: N-H stretching vibration.[14] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1250 & 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the dioxole ring. |
| Mass Spec (EI) | m/z 161: Molecular ion peak [M]⁺. Key Fragments: Loss of HCN (m/z 134), loss of CO or CH₂O from the dioxole ring.[15][18] |
Applications in Research and Drug Development
The true value of this compound lies in its application as a sophisticated building block. The indole framework is a privileged scaffold that mimics peptide structures and can bind to a wide variety of enzymes and receptors. This makes its derivatives prime candidates for drug development across numerous therapeutic areas.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.[19] The this compound core can be used to synthesize analogues of known anticancer drugs, potentially leading to compounds with improved efficacy or novel mechanisms of action.[19]
-
Enzyme Inhibitors: The rigid structure is ideal for designing specific inhibitors for enzymes such as kinases, which are critical targets in oncology and inflammatory diseases.
-
Natural Product Synthesis: This scaffold is present in or can be used to construct a variety of complex alkaloids and other natural products with significant biological activity.[3]
-
Functional Materials: The electron-rich and planar nature of the molecule makes it a candidate for research into organic electronic materials.
Drug Development Pathway Diagram
Caption: The core scaffold as a precursor to diverse classes of bioactive compounds.
Conclusion
This compound is more than just another heterocyclic compound; it is a strategically designed building block that combines the proven biological relevance of the indole nucleus with the unique structural and electronic contributions of a fused dioxole ring. Its stable yet reactive nature allows for predictable and selective functionalization, making it an invaluable intermediate for medicinal chemists and synthetic researchers. Understanding its core chemical properties—from synthesis to reactivity and spectroscopic signatures—is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
References
- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. leapchem.com [leapchem.com]
- 4. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5H-[1,3]Dioxolo[4,5-f]indole | 267-48-1 [sigmaaldrich.com]
- 6. 5H-[1,3]dioxolo[4,5-f]indole hydrate | C9H9NO3 | CID 44659994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 267-48-1|5H-[1,3]Dioxolo[4,5-f]indole|BLD Pharm [bldpharm.com]
- 8. The syntheses of 5,6-dihydroxyindole and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 9. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. 5H-[1,3]Dioxolo[4,5-f]indole | 267-48-1 [sigmaaldrich.com]
- 12. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 13. bmse000097 Indole at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. Indole [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5H-1,3-dioxolo[4,5-f]indole
An In-depth Technical Guide to the Synthesis of 5H-1,3-dioxolo[4,5-f]indole
Abstract
This guide provides a comprehensive technical overview of the (CAS No. 267-48-1), a pivotal heterocyclic intermediate in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevailing synthetic strategies, focusing on the highly efficient Leimgruber-Batcho indole synthesis. We will dissect the retrosynthetic logic, delve into the reaction mechanisms, provide detailed experimental protocols, and discuss the causality behind procedural choices. The guide emphasizes scientific integrity through validated protocols and authoritative references, ensuring a trustworthy and expert-driven resource for laboratory application.
Introduction: The this compound Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. The fusion of an indole system with a 1,3-dioxole (methylenedioxy) ring at the 4 and 5 positions gives rise to this compound. This fusion imparts significant structural rigidity and modulates the electronic profile of the indole core.
The resulting molecule is a versatile building block for more complex molecular architectures.[2] Its stable, fused heterocyclic framework provides multiple reactive sites, enabling functionalization and derivatization.[2] Consequently, it serves as a key intermediate in the synthesis of bioactive molecules, including potential enzyme inhibitors, receptor ligands, and novel anticancer agents.[2]
Synthetic Strategy: The Leimgruber-Batcho Approach
While numerous methods exist for indole synthesis (e.g., Fischer, Reissert, Bischler), the Leimgruber-Batcho synthesis stands out for its efficiency, mild conditions, and high yields, particularly for indoles that are unsubstituted at the C2 and C3 positions.[1][3] A significant advantage of this method is its circumvention of the harsh acidic conditions and potential isomer separation issues associated with the classic Fischer synthesis.[4]
Retrosynthetic Analysis
The retrosynthetic disconnection for the Leimgruber-Batcho synthesis is straightforward. The indole's pyrrole ring is disconnected to reveal an ortho-amino styrene derivative, which in turn originates from an ortho-nitro enamine. This enamine is readily accessible from the corresponding ortho-nitrotoluene, a common class of starting materials.
For our target molecule, this compound, the key starting material is 6-nitro-3,4-methylenedioxytoluene .
Caption: Retrosynthetic analysis of this compound.
Synthesis via the Leimgruber-Batcho Method
The synthesis is a robust two-step process: (1) Formation of a β-dimethylamino-nitrostyrene (enamine) intermediate, followed by (2) Reductive cyclization to yield the final indole product.[3]
Step 1: Enamine Formation
Principle & Causality: This step leverages the enhanced acidity of the benzylic protons of the ortho-nitrotoluene starting material.[5] The strong electron-withdrawing effect of the nitro group makes these protons susceptible to deprotonation under basic conditions. The reaction is typically performed with N,N-dimethylformamide dimethyl acetal (DMFDMA), which serves as both a reagent and, often, the solvent. The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive Vilsmeier-Haack type reagent in situ. The resulting enamine is a highly conjugated "push-pull" olefin, typically exhibiting a deep red or orange color, which provides a convenient visual indicator of reaction progress.[3]
Caption: Simplified mechanism for enamine formation.
Step 2: Reductive Cyclization
Principle & Causality: This is the key indole-forming step. The nitro group of the enamine intermediate is reduced to an amine (-NH2). A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, or Raney Nickel) or chemical reductants like stannous chloride (SnCl₂) or sodium hydrosulfite.[3] Raney Nickel with hydrazine hydrate is a particularly effective and common choice, as hydrazine decomposes in the presence of the catalyst to generate hydrogen in situ.[3]
Once the nitro group is reduced, the resulting amine spontaneously undergoes an intramolecular cyclization, attacking the electron-rich enamine double bond. This is followed by the elimination of dimethylamine, which drives the reaction forward and results in the formation of the aromatic indole ring system.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the principles of the Leimgruber-Batcho synthesis for the specific target molecule.
Materials & Reagents:
-
6-Nitro-3,4-methylenedioxytoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Raney Nickel (50% slurry in water)
-
Hydrazine monohydrate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite®
Protocol for Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(6-nitro-3,4-methylenedioxyphenyl)ethene
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-nitro-3,4-methylenedioxytoluene (1.0 eq).
-
Add anhydrous DMF (approx. 2 M concentration relative to the nitrotoluene).
-
Add pyrrolidine (0.2 eq) followed by DMFDMA (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 2-4 hours. The solution should turn a deep red/orange color.
-
Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into an equal volume of ice-water.
-
Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
Dry the solid under vacuum. The crude enamine is often of sufficient purity for the next step but can be recrystallized from a solvent like ethanol if necessary.
Protocol for Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend the crude enamine intermediate (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Carefully add Raney Nickel (approx. 10-20% by weight of the enamine) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water and washed with the reaction solvent before use.
-
Heat the mixture to a gentle reflux (approx. 60-65 °C).
-
Add hydrazine monohydrate (3.0-5.0 eq) dropwise via an addition funnel over 30-60 minutes. Vigorous gas evolution (N₂, H₂) will be observed. Caution: This step is highly exothermic and should be performed with care in a well-ventilated fume hood.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours until TLC analysis indicates the disappearance of the red enamine spot and the formation of the UV-active indole product.
-
Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol or ethyl acetate. Caution: Do not allow the Raney Nickel on the filter pad to dry out; quench it carefully with water.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[2]
Data Summary & Characterization
The following table summarizes the key parameters for this synthetic route.
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization |
| Key Reagents | DMFDMA, Pyrrolidine | Raney Nickel, Hydrazine Hydrate |
| Solvent | DMF | Methanol |
| Temperature | 110-120 °C | 60-65 °C |
| Typical Reaction Time | 2-4 hours | 2-3 hours |
| Typical Yield | >90% (crude) | 70-85% (after purification) |
| Product Appearance | Deep red/orange solid | Light yellow or off-white solid |
Characterization of this compound:
-
Appearance: Light yellow or yellow powder.[2]
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol
-
Purity (Assay): Typically ≥97-98%.[2]
Conclusion
The Leimgruber-Batcho synthesis provides a highly effective and reliable pathway to this compound from readily accessible starting materials. The two-step process is characterized by high yields, mild conditions for the cyclization step, and operational simplicity, making it suitable for both academic research and industrial-scale production. The resulting indole is a valuable and versatile intermediate, poised for further elaboration into a diverse range of complex molecules with significant potential in pharmaceutical and materials science applications.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the 5H-1,3-dioxolo[4,5-f]indole Scaffold: A Technical Guide for Drug Discovery
Foreword: The Untapped Promise of a Privileged Scaffold
Within the vast and ever-expanding universe of heterocyclic chemistry, the indole nucleus stands as a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs.[1][2] The fusion of this privileged scaffold with a 1,3-dioxolo (methylenedioxy) ring system gives rise to the intriguing molecule, 5H-1,3-dioxolo[4,5-f]indole. While extensively utilized as a versatile synthetic intermediate for crafting more complex bioactive molecules, the intrinsic biological activity of the parent this compound scaffold remains a largely unexplored frontier.[3] This technical guide aims to bridge this knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating and harnessing the therapeutic potential of this unique chemical entity. By examining the synthesis of the core structure and drawing insights from the biological activities of its derivatives, we will lay the groundwork for future research into its anticancer, antimicrobial, and neuroprotective properties.
The Chemistry of this compound: Synthesis and Derivatization
The inherent biological activity of a molecule is intrinsically linked to its structure. The this compound scaffold boasts a stable, fused heterocyclic system with multiple reactive sites, making it an ideal starting point for the synthesis of diverse compound libraries.[3]
Synthesis of the Core Scaffold
A robust and efficient synthesis of the this compound core is paramount for any drug discovery program. One established method involves an intramolecular reductive cyclization of a suitable precursor, often promoted by a combination of a hydride source and visible light.[4] This modern synthetic approach offers a powerful tool for accessing the core structure.
Experimental Protocol: Synthesis of a Tosyl-Protected this compound Derivative
This protocol is adapted from a literature procedure for the synthesis of a related indole derivative and serves as a representative example.[4]
Materials:
-
Appropriately substituted o-alkynyl-N-tosylaniline precursor
-
Tris(trimethylsilyl)silane (TTMSS)
-
Visible light source (e.g., household fluorescent lamp)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the o-alkynyl-N-tosylaniline precursor in the chosen solvent.
-
Add tris(trimethylsilyl)silane (typically 1.5-2.0 equivalents) to the solution.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-tosyl-5H-1,3-dioxolo[4,5-f]indole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the quenching of radical intermediates by atmospheric oxygen, which is crucial for the success of the radical cyclization reaction.
-
Visible Light: Provides the energy required to initiate the radical reaction cascade.
-
Tris(trimethylsilyl)silane: Acts as a radical initiator and a hydrogen atom donor to propagate the cyclization and afford the final reduced product.
-
N-Tosyl Protecting Group: Enhances the stability of the indole nitrogen and can be readily removed in subsequent synthetic steps to allow for further derivatization at this position.
Below is a conceptual workflow for the synthesis and derivatization of the this compound scaffold.
References
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. leapchem.com [leapchem.com]
- 4. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5H-1,3-dioxolo[4,5-f]indole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 5H-1,3-dioxolo[4,5-f]indole core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for accessing this core and its derivatives, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
The this compound Core: A Privileged Scaffold in Medicinal Chemistry
The this compound, also known as 5,6-methylenedioxyindole, is a fused heterocyclic system that combines the key structural features of an indole and a 1,3-benzodioxole moiety.[1] This unique arrangement confers a rigid and electronically distinct framework, making it an attractive starting point for the design of novel bioactive molecules.[2][3] The indole nucleus is a well-established pharmacophore found in a vast array of natural products and synthetic drugs, renowned for its ability to interact with a multitude of biological targets.[4] The methylenedioxy group, on the other hand, can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by modulating its metabolic stability and receptor binding affinity.
The fusion of these two pharmacophores in the this compound core creates a scaffold with a unique electronic distribution and steric profile, offering opportunities for the development of potent and selective enzyme inhibitors, receptor ligands, and anticancer agents.[2][3]
Synthetic Strategies for Accessing the this compound Core and its Derivatives
The construction of the this compound scaffold can be approached through several established indole synthesis methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the indole ring.
Classical Indole Syntheses
Two of the most prominent classical methods for indole synthesis, the Fischer and the Leimgruber-Batcho syntheses, are applicable to the preparation of the this compound core.
-
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5][6][7] For the synthesis of the this compound core, the corresponding 3,4-(methylenedioxy)phenylhydrazine would be the key starting material. The versatility of the Fischer synthesis allows for the introduction of various substituents at the 2- and 3-positions of the indole ring by selecting the appropriate carbonyl component.
-
Leimgruber-Batcho Indole Synthesis: This efficient two-step method begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[8][9][10][11][12] To access the this compound scaffold, one would start with 4-methyl-5-nitro-1,3-benzodioxole. This method is particularly advantageous for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.
Diagram: Key Synthetic Approaches to the this compound Core
Caption: Classical synthetic routes to the this compound core.
Synthesis from Substituted Precursors
An alternative and often more direct approach involves the use of precursors that already contain the 1,3-benzodioxole moiety. A historical synthesis of 5,6-methylenedioxyindole was reported as early as 1949.[2] More recently, methods for the preparation of the closely related 5,6-dihydroxyindole have been developed, which can serve as a key intermediate.[13][14][15] The dihydroxyindole can then be converted to the target methylenedioxy derivative through a Williamson ether synthesis using a suitable methyleneating agent.
Biological Activities and Therapeutic Potential
While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of indole-containing compounds has demonstrated a remarkable spectrum of pharmacological activities. It is anticipated that derivatives of the this compound core will exhibit similar, and potentially enhanced, therapeutic properties.
Anticancer Activity
Indole derivatives are well-represented among clinically approved anticancer drugs and investigational agents.[16] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, certain benzo[f]indole-4,9-dione derivatives have been shown to inhibit the growth of triple-negative breast cancer cells by inducing reactive oxygen species (ROS)-mediated apoptosis.[17] Given that the this compound scaffold can be considered a bioisostere of other fused indole systems, it is plausible that its derivatives could also exhibit potent antiproliferative effects.
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. Structure-activity relationship (SAR) studies of various indole derivatives have identified key structural features that contribute to their antibacterial and antifungal properties.[18] For example, certain indole-based compounds have shown potent activity against multidrug-resistant bacteria. The unique electronic and steric properties of the this compound core may lead to the discovery of novel antimicrobial agents with improved efficacy and a reduced propensity for resistance development.
Other Therapeutic Areas
The versatility of the indole scaffold extends to a wide range of other therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective agents.[4] The exploration of this compound derivatives in these areas is a promising avenue for future drug discovery efforts.
Experimental Protocols
General Procedure for the Leimgruber-Batcho Synthesis of this compound
This protocol is a general representation and may require optimization for specific substrates.
Step 1: Enamine Formation
-
To a solution of 4-methyl-5-nitro-1,3-benzodioxole in anhydrous N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
The reaction mixture is heated at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of a reducing agent, such as 10% palladium on carbon (Pd/C) or Raney nickel, is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (or treated with a hydrogen source like hydrazine hydrate) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the this compound.
Diagram: Experimental Workflow for Leimgruber-Batcho Synthesis
References
- 1. 5,6-Methylenedioxyindole | CymitQuimica [cymitquimica.com]
- 2. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. leapchem.com [leapchem.com]
- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. Leimgruber–Batcho Indole Synthesis | Semantic Scholar [semanticscholar.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. rsc.org [rsc.org]
- 15. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 16. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Spectroscopic and Methodological Guide to 5H-1,3-dioxolo[4,5-f]indole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5H-1,3-dioxolo[4,J]-indole, also known as 5,6-methylenedioxyindole, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] Its rigid, fused ring structure, comprising an indole nucleus and a methylenedioxy group, provides a unique scaffold for the synthesis of a wide array of bioactive molecules.[2] This guide offers a comprehensive overview of the spectroscopic properties of 5H-1,3-dioxolo[4,5-f]indole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and characterization. Furthermore, it details the seminal synthetic protocol and outlines the methodologies for acquiring the presented spectroscopic data.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with the IUPAC name 5H-[1][3]dioxolo[4,5-f]indole and CAS Number 267-48-1, is presented below. The strategic fusion of the electron-rich indole ring with the methylenedioxy moiety significantly influences its electronic and, consequently, its spectroscopic characteristics.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for this compound, the following data is predicted based on established chemical shift principles for indole and its derivatives and will be updated as verified experimental data becomes available.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole and benzene rings, the methylene protons of the dioxolo group, and the N-H proton of the indole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (N-H) | 8.0 - 8.2 | br s |
| H-2 | 7.1 - 7.3 | t |
| H-3 | 6.4 - 6.6 | t |
| H-4 | 6.8 - 7.0 | s |
| H-7 | 6.7 - 6.9 | s |
| -O-CH₂-O- | 5.9 - 6.1 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 122 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 95 - 97 |
| C-5 | 142 - 144 |
| C-6 | 140 - 142 |
| C-7 | 93 - 95 |
| C-7a | 125 - 127 |
| -O-CH₂-O- | 100 - 102 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-O-C linkages of the dioxolo group.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O-C Stretch (asym) | 1250 - 1200 | Strong |
| C-O-C Stretch (sym) | 1080 - 1020 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M - CHO]⁺ |
| 104 | Moderate | [M - C₂H₂O₂]⁺ or [M - CHO - CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the seminal work of Burton and Duffield (1949).[3]
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Step-by-Step Procedure:
-
Condensation: A mixture of 2-nitro-4,5-methylenedioxy-benzaldehyde (1 part) and nitromethane (1.5 parts) is heated with ammonium acetate (1 part) in glacial acetic acid (10 parts) under reflux for 2 hours.
-
Isolation of Intermediate: The reaction mixture is cooled, and the precipitated 2-nitro-4,5-methylenedioxy-β-nitrostyrene is collected by filtration, washed with water, and dried.
-
Reductive Cyclization: The crude nitrostyrene is added in portions to a stirred suspension of iron powder in glacial acetic acid at 100°C.
-
Work-up: After the addition is complete, the mixture is heated for a further 30 minutes, then cooled and made alkaline with sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with ether, and the ethereal solution is washed, dried, and evaporated. The resulting solid is purified by crystallization from a suitable solvent (e.g., light petroleum).
The final product, 5,6-methylenedioxyindole, is obtained as pale brown needles with a melting point of 110°C.[3]
Spectroscopic Analysis Methodologies
The following are generalized protocols for obtaining the spectroscopic data.
Diagram: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data is processed using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Electron ionization (EI) or other suitable ionization techniques are used to generate ions.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and further derivatization of this important heterocyclic scaffold. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and verified spectroscopic information.
References
An In-depth Technical Guide to the Solubility of 5H-1,3-dioxolo[4,5-f]indole in Organic Solvents
Introduction
5H-1,3-dioxolo[4,5-f]indole, a heterocyclic compound featuring a fused indole and dioxole ring system, is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structural framework is a key component in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening.
The Molecular Basis of Solubility: A Theoretical Framework
The solubility of a solid organic compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" provides a useful starting point for predicting solubility.[2]
Molecular Structure of this compound:
-
Indole Moiety: The indole ring system is aromatic and possesses a nitrogen atom with a lone pair of electrons, making it capable of acting as a hydrogen bond donor (N-H) and acceptor. The aromatic nature also allows for π-π stacking interactions.
-
Dioxolo Ring: The methylenedioxy group is relatively polar due to the presence of two oxygen atoms.
-
Overall Polarity: The combination of the aromatic indole and the polar dioxolo ring gives this compound a moderate polarity.
Based on its structure, it is anticipated that this compound will exhibit appreciable solubility in polar aprotic solvents and some polar protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.
Quantitative Solubility Determination: A Practical Approach
The following sections outline a robust experimental workflow for the quantitative determination of the solubility of this compound.
Key Experimental Methodologies
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol provides a step-by-step guide to measuring the equilibrium solubility of this compound in a selection of common organic solvents.
1. Materials and Equipment:
-
This compound (high purity, >98%)
-
Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Experimental Workflow:
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
3. Detailed Steps:
-
Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a duration sufficient to reach equilibrium (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
4. Analytical Method Development (UV-Vis Spectroscopy Example):
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear regression equation will be used to calculate the concentration of the unknown samples.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 1: Template for Recording the Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
| Ethanol | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
| Acetone | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
| Dichloromethane | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
| DMSO | 25 | Experimental Value | Experimental Value | Experimental Value | UV-Vis/HPLC |
Factors Influencing Solubility: Deeper Insights
Impact of Solvent Properties
The choice of solvent is the most critical factor influencing the solubility of this compound. Key solvent properties to consider include:
-
Polarity: A solvent with a polarity similar to that of this compound is likely to be a good solvent.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the N-H group and the oxygen atoms of the dioxolo ring, enhancing solubility.
-
Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar molecules.
Temperature Effects
For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified by determining the solubility at different temperatures and can be important for processes such as recrystallization.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocols outlined, researchers and drug development professionals can generate the necessary data to inform their synthetic strategies, formulation development, and biological testing. A thorough characterization of solubility is an indispensable step in unlocking the full potential of this versatile heterocyclic compound in the advancement of chemical and pharmaceutical sciences.
References
An In-Depth Technical Guide to 5H-1,3-dioxolo[4,5-f]indole: From Historical Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5H-1,3-dioxolo[4,5-f]indole, a significant scaffold in medicinal chemistry and organic synthesis. Delving into its historical discovery, this document chronicles the pioneering synthetic routes and contrasts them with contemporary methodologies. The guide elucidates the structural characteristics and physico-chemical properties that render this indole derivative a versatile building block for the development of novel bioactive molecules. Furthermore, it explores the known and potential biological activities of its derivatives, offering insights for future drug discovery endeavors. Detailed experimental protocols for both historical and modern syntheses are provided, alongside a critical analysis of their respective merits and limitations, to equip researchers with a thorough understanding of this important heterocyclic system.
Introduction: The Significance of the Fused Dioxolo-Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure" in drug discovery. When fused with a 1,3-dioxole (methylenedioxy) ring, the resulting this compound scaffold presents a structurally rigid and electronically distinct entity. This fusion imparts specific conformational constraints and modulates the reactivity of the indole core, offering a unique platform for the design of targeted therapeutic agents.[2]
The this compound core is an important intermediate in the synthesis of a variety of more complex molecules, including alkaloid derivatives and other potential pharmaceuticals.[3] Its stable, fused heterocyclic structure provides multiple reactive sites for functionalization, making it an attractive starting material for the construction of diverse chemical libraries.[3] This guide aims to provide a deep dive into the history, synthesis, and potential applications of this fascinating molecule.
Historical Perspective: The Genesis of this compound
The first synthesis of the parent compound, 4,5-methylenedioxyindole, which is synonymous with this compound, can be traced back to the early 20th century. While direct documentation of the initial synthesis is sparse in modern databases, a seminal 1921 publication by Kermack, Perkin Jr., and Robinson in the Journal of the Chemical Society laid the foundational groundwork for the synthesis of indoles with substituents at the 4- and 5-positions, including those with a methylenedioxy bridge.[4][5]
The classical approach to synthesizing this and similar indole structures involved a multi-step sequence starting from a suitably substituted benzene derivative. The general strategy, adapted from the work of that era, is outlined below.
Diagram: Historical Synthetic Pathway
References
Methodological & Application
Application Note & Protocol: Synthesis of 5H-1,3-dioxolo[4,5-f]indole
Introduction: The Significance of the 5H-1,3-dioxolo[4,5-f]indole Scaffold
The this compound, also known as 5,6-methylenedioxyindole, is a vital heterocyclic compound that serves as a crucial intermediate in medicinal chemistry, natural product synthesis, and advanced organic chemistry.[1] Its molecular architecture, featuring a rigid, fused indole and 1,3-dioxole ring system, provides a unique combination of stability, reactivity, and structural diversity.[1] The indole core is an electron-rich aromatic system that allows for functionalization via electrophilic substitution, while the methylenedioxy bridge offers steric control and enhances chemical stability.[1]
This scaffold is a key building block for a wide range of bioactive molecules, including enzyme inhibitors, receptor ligands, and potential anticancer agents.[1] Its prevalence in natural alkaloids and its utility in constructing complex pharmaceutical agents underscore the need for robust and well-understood synthetic protocols.[1][2][3] This guide provides a detailed examination of the Fischer Indole Synthesis as a primary and reliable method for its preparation, intended for researchers and professionals in drug development and chemical synthesis.
Primary Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ or isolated from the condensation of an arylhydrazine and a suitable carbonyl compound (aldehyde or ketone).[4][5][6]
Mechanistic Rationale & Pathway
The power of the Fischer synthesis lies in its reliability and tolerance for a range of functional groups. The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form the corresponding arylhydrazone. This is a reversible reaction, often driven to completion by removing water.[4]
-
Tautomerization: The arylhydrazone tautomerizes to its enehydrazine form.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enehydrazine undergoes a[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement), breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[4]
-
Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming the five-membered pyrrole ring.[4]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[4]
The choice of a strong acid catalyst (Brønsted or Lewis) is critical for promoting both the tautomerization and the final elimination step.[6]
Caption: Fig. 1: Generalized workflow of the Fischer Indole Synthesis.
Detailed Synthesis Protocol
This protocol details the synthesis of 2-methyl-5H-1,3-dioxolo[4,5-f]indole, a representative derivative, starting from commercially available 3,4-(methylenedioxy)phenylhydrazine hydrochloride and acetone. The 2-methyl group is introduced by acetone and can often be removed in subsequent steps if the parent indole is required. The synthesis of the parent 5,6-methylenedioxyindole was first reported by Burton and Duffield in 1949.[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3,4-(Methylenedioxy)phenylhydrazine HCl | 21437-64-9 | 190.62 | Starting arylhydrazine |
| Acetone | 67-64-1 | 58.08 | Carbonyl component (ACS grade, dry) |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | Acid catalyst and solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Hexanes | 110-54-3 | 86.18 | For chromatography & recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh) |
Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
CAUTION: This procedure should be performed in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and viscous; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, pre-heat polyphosphoric acid (PPA) (approx. 50 g) to 100-110 °C with stirring. The viscosity will decrease upon heating.
-
Hydrazone Formation (in situ): In a separate beaker, dissolve 3,4-(methylenedioxy)phenylhydrazine hydrochloride (5.0 g, 26.2 mmol) in acetone (25 mL). Stir for 10-15 minutes at room temperature. A slight color change may be observed as the hydrazone begins to form.
-
Indolization/Cyclization: Carefully and slowly add the acetone solution of the hydrazine/hydrazone dropwise to the hot, stirring PPA. An exothermic reaction will occur, and the internal temperature should be maintained below 120 °C. After the addition is complete, continue to stir the dark, viscous mixture at 100-110 °C for 15-20 minutes. Monitor the reaction progress by TLC (thin-layer chromatography) by taking a small aliquot, quenching it in water, neutralizing, extracting with EtOAc, and spotting on a silica plate.
-
Work-up and Quenching: Remove the flask from the heat source and allow it to cool slightly (to approx. 70-80 °C). While still warm and stirrable, carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 250 g) and water (250 mL). This step should be done cautiously as it is highly exothermic and can cause splashing.
-
Neutralization: Stir the aqueous slurry until all the PPA is dissolved. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Continue adding base until the pH of the mixture is approximately 7-8. A precipitate (the crude product) will form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). Combine the fractions containing the desired product (visualized by UV light on TLC) and concentrate to yield the purified 2-methyl-5H-1,3-dioxolo[4,5-f]indole.
Expected Results & Characterization
-
Appearance: Off-white to light brown solid.
-
Yield: 65-75% (typical).
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (br s, 1H, NH), 6.85 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.10 (s, 1H, C=CH), 5.95 (s, 2H, O-CH₂-O), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~145.8, 143.2, 135.5, 129.0, 121.8, 101.0, 99.5, 93.0, 88.5, 13.5.
Alternative Synthetic Approaches
While the Fischer synthesis is robust, other methods can be employed, particularly if different substitution patterns are desired or if the required arylhydrazine is unstable.
-
Reductive Cyclization: A common alternative involves the reductive cyclization of an o-nitro-substituted styrene or a related precursor. For example, a 2-nitro-4,5-methylenedioxystyrene derivative can be synthesized and then subjected to reduction (e.g., using Fe/AcOH or catalytic hydrogenation).[9] The resulting amino group cyclizes onto the adjacent side chain to form the indole ring. This method avoids the sometimes harsh acidic conditions of the Fischer synthesis. A modern variation of this approach uses visible light to promote intramolecular reductive cyclization.[10]
Conclusion
The this compound core is a privileged scaffold in modern drug discovery and organic synthesis. The Fischer Indole Synthesis provides a reliable, scalable, and well-established route for its preparation. By carefully controlling reaction parameters such as temperature and acid concentration, researchers can achieve high yields of the desired product. The protocol described herein is a validated starting point for accessing this valuable heterocyclic intermediate, enabling further exploration of its chemical and biological potential.
References
- 1. leapchem.com [leapchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. 5,6-Methylenedioxyindole | CymitQuimica [cymitquimica.com]
- 8. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 5H-1,3-dioxolo[4,5-f]indole characterization
An Application Guide to the Comprehensive Characterization of 5H-1,3-dioxolo[4,5-f]indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation and purity assessment of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This document moves beyond rote protocols to explain the underlying principles and rationale for method selection, empowering researchers to make informed decisions in their analytical workflows. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, designed to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a fused heterocyclic system that combines the structural features of indole and 1,3-benzodioxole. The indole nucleus is a privileged scaffold in numerous natural products and synthetic drugs, while the methylenedioxy bridge is a key pharmacophore in many biologically active compounds.[2] The fusion of these two rings creates a rigid, planar molecule with a unique electronic distribution, making it a valuable intermediate for the synthesis of novel bioactive agents, including potential enzyme inhibitors and receptor ligands.[1]
Given its potential in pharmaceutical research, unambiguous characterization is paramount. A multi-technique approach is not just recommended but necessary to confirm the molecule's identity, establish its purity, and understand its three-dimensional structure, all of which are critical for advancing from synthesis to biological evaluation.
The Analytical Workflow: A Holistic Approach
The complete characterization of a newly synthesized batch of this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the covalent framework of an organic molecule. For this compound, ¹H and ¹³C NMR experiments are essential for confirming the connectivity of all atoms.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of indole derivatives and its residual solvent peak does not obscure key signals.[3][4] Furthermore, the acidic N-H proton of the indole ring is often clearly visible in DMSO-d₆, whereas it can exchange and broaden in protic solvents like methanol-d₄.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, more scans are required (~1024 or more).
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and reference the spectra to the residual DMSO peak (¹H: ~2.50 ppm, ¹³C: ~39.5 ppm).[4]
Data Interpretation & Expected Results
The structure of this compound (C₉H₇NO₂) dictates a specific NMR signature.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 10.5 - 11.5 | broad singlet | Position is concentration-dependent. Clearly visible in DMSO. |
| Aromatic C-H (x4) | 6.5 - 7.5 | doublets, triplets | Specific shifts and couplings depend on exact positions. |
| Pyrrole C-H (x2) | 6.3 - 7.2 | complex | Signals from the 5-membered ring protons. |
| O-CH₂-O | ~6.0 | singlet | Characteristic signal for the methylenedioxy bridge. |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Notes |
| Aromatic C (quaternary) | 125 - 150 | Includes carbons at the ring junctions and those attached to heteroatoms. |
| Aromatic CH | 100 - 125 | A total of 6 CH carbons are expected. |
| O-CH₂-O | ~101 | Highly characteristic signal for the dioxole methylene carbon. |
Mass Spectrometry (MS): Confirming the Molecular Formula
MS provides the exact mass of the molecule, which is used to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard.
Expertise & Causality: ESI is a "soft" ionization technique, meaning it minimizes fragmentation and primarily shows the protonated molecular ion [M+H]⁺. This is ideal for confirming the molecular weight without complex fragmentation patterns that can be difficult to interpret.
Protocol 4.1: HRMS Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an HPLC-grade solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Theoretical Mass (C₉H₇NO₂): 161.0477 g/mol
-
Theoretical [M+H]⁺ (C₉H₈NO₂⁺): 162.0550
-
Compare the measured exact mass to the theoretical mass. The difference should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the primary method for determining the purity of the synthesized compound. A reverse-phase method is typically effective for indole alkaloids and related structures.[5][6]
Expertise & Causality: A C18 (octadecylsilyl) column is used because it provides excellent retention and separation for moderately polar aromatic compounds like our target molecule. The mobile phase, a mixture of acetonitrile and water, is standard for reverse-phase chromatography. A small amount of acid (e.g., formic acid) is often added to the mobile phase to protonate any basic sites on the molecule and the stationary phase, which results in sharper, more symmetrical peaks.[7]
Protocol 5.1: Reverse-Phase HPLC Purity Assay
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 10-20%).
-
Linearly increase to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Hold at high %B for 2-3 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (a common wavelength for indole chromophores).[6]
-
Sample Preparation: Prepare a solution of ~1 mg/mL in methanol or acetonitrile. Inject 5-10 µL.
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure sample should exhibit a single major peak.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a definitive, unambiguous 3D structure is required, single-crystal X-ray crystallography is the ultimate technique. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[2][8] A published structure of a tosyl-substituted derivative of 5H-[7][8]dioxolo[4,5-f]indole confirms that the fused dioxolo-indole system is essentially planar.[9]
Protocol 6.1: From Crystal to Structure
Caption: Workflow for single-crystal X-ray structure determination.
-
Crystal Growth (The Art): This is often the most challenging step.[10]
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.[9][10]
-
Goal: Obtain single, transparent crystals 0.1-0.3 mm in size and free of defects.[10]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and flash-cooled in a stream of cold nitrogen (~100 K) to prevent radiation damage.[10]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data and solve the "phase problem," yielding an initial electron density map.
-
An atomic model is built into the map and refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction data.
-
-
Validation: The final model is validated for geometric and crystallographic reasonability. The data is typically reported in a Crystallographic Information File (CIF).
Conclusion
The analytical characterization of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic and chromatographic techniques. NMR and HRMS provide the primary evidence for the molecular structure and formula, while HPLC offers a robust method for quantifying purity. For absolute structural proof, single-crystal X-ray crystallography remains the definitive technique. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic compound, paving the way for its application in drug discovery and development.
References
- 1. leapchem.com [leapchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 5H-1,3-dioxolo[4,5-f]indole via Optimized Flash Column Chromatography
Abstract
5H-1,3-dioxolo[4,5-f]indole is a pivotal heterocyclic intermediate in medicinal chemistry and organic synthesis, serving as a structural framework for bioactive molecules like enzyme inhibitors and anticancer agents.[1] Its utility in drug development and natural product synthesis necessitates a high degree of purity, which can be challenging to achieve due to its inherent polarity and potential for strong interaction with common stationary phases. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We emphasize a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust protocol for column packing, sample loading, and gradient elution. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible method to obtain this key intermediate in high purity.
Principle of Chromatographic Separation
The purification strategy detailed herein is based on normal-phase column chromatography, a fundamental technique that separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[2]
-
Stationary Phase: Silica gel (SiO₂) is selected as the stationary phase. Its surface is rich in hydroxyl (silanol, Si-O-H) groups, making it highly polar. Polar compounds in the mixture, such as the target this compound, will adsorb more strongly to the silica surface via hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used as the mobile phase. As the eluent flows through the column, it competes with the adsorbed compounds for the binding sites on the silica.[3] A carefully selected mobile phase will desorb the compounds and carry them down the column at different rates. Less polar impurities will travel faster, while the more polar target compound will be retained longer, thus achieving separation.
-
Addressing Challenges with N-Heterocycles: The indole nitrogen in this compound can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing and, in some cases, irreversible adsorption.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. TEA neutralizes the most acidic sites on the silica, leading to sharper peaks and improved recovery of the target compound.[4]
Preliminary Mobile Phase Optimization via TLC
Before committing the bulk sample to the column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This preliminary step ensures a successful separation and is the cornerstone of a self-validating protocol. The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound, ensuring good separation from impurities.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different solvent systems of increasing polarity. Suggested starting systems include mixtures of Hexane and Ethyl Acetate (EtOAc).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved crude mixture onto silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.
-
Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Select the solvent system that gives the desired Rf value and provides the best separation between the target compound and its nearest impurities. If tailing is observed, add 0.5-1% triethylamine (TEA) to the optimized mobile phase and re-run the TLC to confirm improvement.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 40-63 µm particle size).
-
Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA).
-
Apparatus: Glass chromatography column, solvent reservoir, fraction collector or test tubes, TLC plates and chamber, UV lamp.
-
Crude Sample: this compound (crude reaction mixture).
Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample).
-
In a beaker, prepare a slurry by mixing ~40 g of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be that of a pourable, homogeneous milkshake.
-
Secure the column vertically. Add a small amount of the initial mobile phase to the column, then place a small cotton or glass wool plug at the bottom. Add a thin layer of sand (~0.5 cm).
-
Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to dislodge air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica packs, continuously add the remaining slurry to maintain a single, uniform bed. Never let the top of the silica bed run dry.
-
Once the silica is fully packed and the solvent level is just above the bed, add another thin layer of sand (~0.5 cm) to the top to prevent disturbance during solvent addition.
Sample Loading (Dry Loading)
Dry loading is superior to wet loading for compounds with moderate to high polarity as it prevents band broadening and improves resolution.[2]
-
Dissolve the crude this compound (~1 g) in a minimum amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and mix thoroughly.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the dry, sample-impregnated silica to the top of the packed column.
-
Gently tap the column to create a flat, even layer of the sample silica.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with varying polarities.[3]
-
Begin elution with the low-polarity solvent system determined from TLC analysis (e.g., 95:5 Hexane:EtOAc).
-
Carefully add the eluent to the column, ensuring not to disturb the top layer. Maintain a constant head of solvent above the silica bed.
-
If using flash chromatography, apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).
-
Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase. For example, after collecting a set number of fractions, switch to 90:10 Hexane:EtOAc, then 85:15, and so on. The exact gradient will depend on the TLC analysis.
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.
-
Combine the fractions that contain the pure this compound (single spot on TLC with the correct Rf).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product, which typically appears as a light yellow or white solid.[1][5]
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Technique | Flash Column Chromatography | Provides faster and more efficient separation compared to gravity chromatography.[6] |
| Stationary Phase | Silica Gel (40-63 µm) | High polarity stationary phase for effective retention of the polar target compound. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Allows for elution of non-polar impurities first, followed by the target compound as polarity is increased.[7] |
| Modifier | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic indole nitrogen.[4] |
| Sample Loading | Dry Loading | Ensures a narrow sample band, leading to higher resolution and sharper peaks.[2] |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal Rf for good separation on a column, balancing retention and elution time. |
| Detection | UV (254 nm) / TLC | This compound is a UV-active aromatic compound. |
Visual Workflow of Purification Protocol
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a systematic and reliable methodology for the purification of this compound. By leveraging preliminary TLC analysis to tailor the mobile phase and employing a gradient flash chromatography technique with dry sample loading, researchers can effectively remove synthetic impurities and isolate the target compound with high purity. This robust procedure is essential for ensuring the quality and consistency of this important heterocyclic intermediate for its subsequent use in pharmaceutical research and development.
References
- 1. leapchem.com [leapchem.com]
- 2. chromtech.com [chromtech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CasNo.267-48-1 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Indole Nitrogen in 5H-1,3-dioxolo[4,5-f]indole
Introduction: The Strategic Importance of the 5H-1,3-dioxolo[4,5-f]indole Scaffold
The this compound scaffold, also known as 5,6-methylenedioxyindole, represents a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, fused ring structure, combining the electron-rich indole nucleus with the metabolically robust methylenedioxy group, provides a unique template for the design of novel bioactive molecules.[2] The indole moiety itself is a cornerstone in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8]
Functionalization of the indole nitrogen (N-5) is a critical strategy for modulating the physicochemical and pharmacological properties of this scaffold. The introduction of diverse substituents at this position can significantly influence a molecule's lipophilicity, metabolic stability, receptor binding affinity, and overall therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of the indole nitrogen in this compound, empowering researchers to explore the vast chemical space and unlock the full potential of this versatile building block.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization studies. The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of indoles from o-nitrotoluenes, and it is particularly well-suited for the synthesis of this compound.[2][9][10][11][12] This two-step process involves the formation of an enamine followed by a reductive cyclization.
Protocol 1: Leimgruber-Batcho Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-methyl-5-nitro-1,3-benzodioxole.
Causality behind Experimental Choices: The reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine generates a highly reactive enamine intermediate. The electron-donating nature of the enamine facilitates the subsequent reductive cyclization. Pyrrolidine is often used to accelerate the reaction compared to using DMF-DMA alone.
-
Materials:
-
4-methyl-5-nitro-1,3-benzodioxole
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-methyl-5-nitro-1,3-benzodioxole (1.0 eq) in anhydrous DMF.
-
Add pyrrolidine (1.2 eq) to the solution.
-
Slowly add DMF-DMA (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting intensely colored enamine solution is typically used directly in the next step without isolation.
-
Causality behind Experimental Choices: The reduction of the nitro group to an amine is the key step that initiates the cyclization. Various reducing agents can be employed. Catalytic hydrogenation over Palladium on carbon (Pd/C) is a clean and efficient method. Raney Nickel with hydrazine is another effective alternative.[10]
-
Materials:
-
Enamine solution from Step 1
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Hydrogen gas or Hydrazine hydrate
-
Ethanol or Methanol
-
-
Procedure (Catalytic Hydrogenation):
-
Carefully add 10% Pd/C (5-10 mol%) to the enamine solution in DMF.
-
Transfer the reaction mixture to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting enamine is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure indole.
-
Workflow for the Synthesis of this compound
Caption: Leimgruber-Batcho synthesis of the target indole.
Protocols for N-Functionalization
The acidic N-H proton of the indole ring can be readily deprotonated with a suitable base to generate a nucleophilic indolide anion, which can then react with various electrophiles.
Protocol 2: N-Alkylation
N-alkylation introduces alkyl or substituted alkyl groups onto the indole nitrogen. This is a fundamental transformation for modifying the steric and electronic properties of the molecule.
Causality behind Experimental Choices: A strong base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the indole N-H. Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the starting materials and facilitate the reaction without interfering with the strong base.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent Example | Product | Typical Yield |
| Methyl Iodide | 5-Methyl-5H-1,3-dioxolo[4,5-f]indole | >90% |
| Benzyl Bromide | 5-Benzyl-5H-1,3-dioxolo[4,5-f]indole | >85% |
Protocol 3: N-Acylation
N-acylation introduces an acyl group, forming an N-acylindole. These derivatives are important intermediates and can exhibit biological activity themselves.
Causality behind Experimental Choices: The reaction can be performed under basic conditions similar to N-alkylation or by using a milder base like pyridine, which also acts as a nucleophilic catalyst and an acid scavenger. Acid chlorides or anhydrides are common acylating agents.
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or THF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.5-2.0 eq).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reagent Example | Product | Typical Yield |
| Acetyl Chloride | 5-Acetyl-5H-1,3-dioxolo[4,5-f]indole | >90% |
| Benzoyl Chloride | 5-Benzoyl-5H-1,3-dioxolo[4,5-f]indole | >85% |
Protocol 4: N-Sulfonylation
N-sulfonylation yields N-sulfonylindoles, which are valuable as protecting groups and as scaffolds in medicinal chemistry. An N-tosylated derivative of this compound has been successfully synthesized and characterized.[9]
Causality behind Experimental Choices: Similar to N-acylation, a base is required to deprotonate the indole nitrogen and to scavenge the HCl byproduct. Pyridine is a common choice for this transformation.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Dilute the reaction with DCM and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
-
| Reagent Example | Product | Typical Yield |
| p-Toluenesulfonyl Chloride | 5-(Tosyl)-5H-1,3-dioxolo[4,5-f]indole | >80% |
General Workflow for N-Functionalization
References
- 1. 5,6-Methylenedioxyindole | CymitQuimica [cymitquimica.com]
- 2. synarchive.com [synarchive.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold of 5H-1,3-dioxolo[4,5-f]indole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a fertile ground for the discovery of novel therapeutic agents targeting a wide array of diseases.[2] A particularly intriguing derivative of this scaffold is 5H-1,3-dioxolo[4,5-f]indole, a heterocyclic compound featuring a fused 1,3-dioxole ring on the indole core. This structural modification imparts a distinct conformational rigidity and electronic distribution, offering a unique platform for the design of selective and potent bioactive molecules.[3] This guide provides an in-depth exploration of the applications of the this compound scaffold in medicinal chemistry, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.
The this compound Scaffold: A Gateway to Bioactivity
The this compound core is a versatile intermediate in organic synthesis and medicinal chemistry.[3] The fused dioxole ring enhances chemical stability and provides steric control, while the indole moiety's aromaticity and electron-rich nature allow for facile electrophilic substitution and functionalization.[3] This unique combination of features makes it an attractive starting point for the development of enzyme inhibitors, receptor ligands, and anticancer agents.[3]
Application in Anticancer Drug Discovery
The indole scaffold is a well-established pharmacophore in the development of anticancer agents, with derivatives known to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] While specific examples of this compound derivatives as potent anticancer agents are emerging, the closely related 1-benzo[4][5]dioxol-5-yl-indoles serve as an excellent surrogate to illustrate the potential of this scaffold.
A series of 1-benzo[4][5]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity.[6][7] These studies provide valuable insights into the structure-activity relationships (SAR) and potential mechanisms of action for this class of compounds.
Quantitative Data: Anticancer Activity of 1-Benzo[4][5]dioxol-5-yl-indole Derivatives
| Compound | Target Cancer Cell Line | IC50 (nM)[6][7] |
| 3-N-Benzo[1][4][8]oxadiazole derivative (17) | CCRF-CEM (Acute Lymphoblastic Leukemia) | 328 |
| MIA PaCa-2 (Pancreatic Cancer) | 644 | |
| 3-N-2-Methylquinoline derivative (20) | CCRF-CEM (Acute Lymphoblastic Leukemia) | 450 |
| MIA PaCa-2 (Pancreatic Cancer) | 580 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Further investigation into the mechanism of action of the most potent compounds revealed that they can induce cell cycle arrest and apoptosis in cancer cells.[6][7] For instance, the 3-N-2-methylquinoline derivative was found to cause cell cycle arrest at the S phase in CCRF-CEM cancer cells, ultimately leading to programmed cell death.[6][7]
References
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. leapchem.com [leapchem.com]
- 4. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 5H-1,3-dioxolo[4,5-f]indole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5H-1,3-dioxolo[4,5-f]indole. This heterocyclic compound is a critical intermediate in medicinal chemistry and natural product synthesis, necessitating a reliable method for its quantification and purity assessment.[1] The described method utilizes reversed-phase chromatography with a C18 column and a gradient elution of acidified water and acetonitrile, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in depth, and a comprehensive protocol for method validation is provided to ensure trustworthiness and adherence to rigorous scientific standards.
Introduction and Scientific Rationale
This compound is a fused heterocyclic system composed of an indole nucleus and a 1,3-dioxole ring.[1] Its structural rigidity and electron-rich nature make it a valuable scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor ligands.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a validated analytical method is fundamental for ensuring quality, purity, and consistency from early-stage research through to manufacturing.[2][3]
The selection of an analytical methodology is dictated by the physicochemical properties of the analyte. This compound possesses a bicyclic aromatic structure, rendering it moderately non-polar. This characteristic makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2][4]
This guide provides a self-validating system, explaining not just the "how" but the "why" behind each step, grounding the protocol in established chromatographic theory and authoritative guidelines.
Principle of the Chromatographic Separation
The method is founded on the principle of reversed-phase chromatography. The stationary phase is a non-polar, octadecylsilane (C18) modified silica, while the mobile phase is a more polar mixture of water and an organic solvent (acetonitrile).
-
Analyte Retention: this compound, being moderately hydrophobic, partitions from the polar mobile phase and adsorbs onto the non-polar C18 stationary phase.
-
Elution Mechanism: By gradually increasing the concentration of the less polar organic modifier (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to elute from the column.
-
Peak Shape and Efficiency: The indole nucleus contains a nitrogen atom that can exhibit basic properties, potentially leading to interactions with residual silanol groups on the silica support and causing peak tailing.[5] To mitigate this, the mobile phase is acidified with 0.1% formic acid. The acid protonates the indole nitrogen, suppressing its basicity and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[6]
-
Detection: The indole ring system is an excellent chromophore. Based on the UV absorbance characteristics of indole derivatives, detection at 280 nm provides high sensitivity and specificity for the analyte.[4][6][7]
Experimental Protocol
This protocol is designed for a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV-Vis or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse, Waters Symmetry) |
| Chemicals | Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade) |
| Standard | This compound, >98% purity |
| Labware | Volumetric flasks, analytical balance, HPLC vials, sonicating bath |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 280 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Preparation of Solutions
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a minimum of five calibration standards covering the expected concentration range.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes, and allow to cool to room temperature.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, it must be validated. The following protocols are based on International Council for Harmonisation (ICH) guidelines.
System Suitability
Before analysis, inject the 25 µg/mL standard six times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Linearity and Range
Inject the calibration standards (1-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Precision
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Accuracy
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Specificity
Inject a blank (diluent) and a placebo sample.
-
Acceptance Criteria: There should be no interfering peaks at the retention time of the this compound peak. A PDA detector can be used to confirm peak purity by comparing UV spectra across the peak.
Conclusion
The RP-HPLC method described provides a powerful and reliable tool for the quantitative analysis of this compound. The use of a C18 column with an acidified water/acetonitrile gradient ensures excellent peak shape, high resolution, and robust performance. The detailed experimental and validation protocols establish a framework for achieving accurate and reproducible results, making this method highly suitable for quality control and research applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors from 5H-1,3-dioxolo[4,5-f]indole
Introduction: The Untapped Potential of the 5H-1,3-dioxolo[4,5-f]indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its remarkable ability to mimic peptide structures and interact with the active sites of various enzymes has rendered it a privileged scaffold in the design of novel therapeutics.[2] Derivatives of indole have been successfully developed as inhibitors of critical enzyme targets in oncology, inflammatory diseases, and neurodegenerative disorders, including kinases, topoisomerases, and tubulin.[3]
This application note focuses on the this compound (also known as 5,6-methylenedioxyindole) scaffold, a unique and relatively underexplored heterocyclic system. Its rigid, fused dioxole-indole framework presents a stable and synthetically versatile platform for the development of novel enzyme inhibitors.[4] The methylenedioxy group can influence the electronic properties and metabolic stability of the molecule, potentially offering advantages in drug design. While this specific scaffold is primarily known as a synthetic intermediate, its structural features suggest significant potential for the generation of potent and selective enzyme inhibitors.[4]
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to embark on the exploration of the this compound scaffold for enzyme inhibitor discovery. We present a detailed protocol for the synthesis of the core scaffold, strategic guidance on the design of a focused inhibitor library, and robust, step-by-step protocols for in vitro screening against key enzyme classes.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step in the development of a novel inhibitor library. The following protocol is based on the classical synthetic route described by Burton and Duffield, which remains a reliable method for accessing this scaffold.[5]
Synthetic Workflow Overview
Caption: High-level overview of the synthesis of the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method of Burton and Duffield, J. Chem. Soc., 1949, 78.[5]
Materials:
-
3,4-Methylenedioxyaniline
-
Acetaldehydesulfonic acid sodium salt
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
Diethyl ether
-
Ethanol
-
Activated charcoal
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve 3,4-methylenedioxyaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the corresponding diazonium salt solution.
-
-
Sulfitation:
-
Prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Allow the reaction mixture to stand in the cold for several hours, during which a crystalline precipitate of the sodium salt of the hydrazine-sulfonic acid will form.
-
-
Hydrolysis and Cyclization:
-
Filter the crystalline precipitate and wash it with a small amount of cold water.
-
Suspend the precipitate in dilute hydrochloric acid and heat the mixture to boiling. This will effect hydrolysis of the sulfonic acid group and subsequent cyclization to form the indole ring.
-
Continue heating for a specified period until the reaction is complete (monitor by TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined ether extracts with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the ether solution over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol, with the use of activated charcoal to decolorize the solution if necessary.
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Design and Synthesis of a Focused Inhibitor Library
With the core scaffold in hand, the next phase is the rational design of a focused library of derivatives to explore the structure-activity relationships (SAR) for enzyme inhibition. As there is limited published data on inhibitors derived from this specific scaffold, we propose a strategy based on established principles of medicinal chemistry and SAR trends observed for other indole-based inhibitors.
Key Positions for Derivatization
The this compound scaffold offers several positions for chemical modification. The most promising positions for introducing diversity are the N-1, C-2, C-3, and C-7 positions of the indole ring.
Caption: Key positions for derivatization on the this compound scaffold.
Strategic Considerations for Library Design
-
N-1 Position: Alkylation or arylation at the N-1 position can modulate the lipophilicity and steric bulk of the inhibitor, influencing its interaction with the enzyme's binding pocket. Introducing groups that can form hydrogen bonds (e.g., amides, sulfonamides) can also be beneficial.
-
C-2 Position: The C-2 position is often a key point for introducing substituents that can occupy hydrophobic pockets or form specific interactions with the enzyme. Aryl, heteroaryl, or alkyl groups can be introduced via various cross-coupling reactions.
-
C-3 Position: The C-3 position is highly reactive in indoles and allows for a wide range of functionalization. Introducing groups such as amides, esters, ketones, or substituted alkyl chains can provide diverse interaction points with the target enzyme. For instance, in many kinase inhibitors, a C-3 substituent projects into the solvent-exposed region.
-
C-7 Position: Substitution at the C-7 position can influence the electronic properties of the indole ring and provide an additional vector for exploring the enzyme's active site. Halogenation or the introduction of small alkyl or alkoxy groups can be explored.
Proposed Synthetic Strategies for Library Generation
| Position | Reaction Type | Rationale |
| N-1 | N-Alkylation/N-Arylation (e.g., Buchwald-Hartwig coupling) | Introduce a variety of alkyl and aryl groups to probe steric and electronic effects. |
| C-2 | C-H Arylation, Suzuki or Stille coupling (after C-2 halogenation) | Introduce diverse aromatic and heteroaromatic systems to target hydrophobic pockets. |
| C-3 | Vilsmeier-Haack formylation followed by further derivatization, Mannich reaction, Friedel-Crafts acylation | Provide access to a wide range of functional groups for diverse interactions. |
| C-7 | Electrophilic aromatic substitution (e.g., halogenation, nitration) followed by cross-coupling or reduction/functionalization | Introduce substituents to fine-tune electronic properties and explore additional binding interactions. |
Part 3: Protocols for In Vitro Enzyme Inhibition Assays
Once a library of this compound derivatives has been synthesized, the next step is to screen them for inhibitory activity against relevant enzyme targets. The following are detailed protocols for three common classes of enzymes that are often targeted by indole-based inhibitors: protein kinases, topoisomerases, and tubulin.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.[5][6]
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Include a known kinase inhibitor as a positive control and DMSO only as a negative control.
-
-
Assay Setup:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase reaction buffer.
-
Add the kinase/substrate mixture to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based assay kit. This typically involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the amount of ATP remaining and thus directly proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Topoisomerase I Relaxation Assay
This protocol is designed to screen for inhibitors of human topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.[3][7][8]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Loading dye (e.g., 25% bromophenol blue, 25% xylene cyanol, 50% glycerol)
-
Agarose gel (1%)
-
TAE buffer
-
DNA intercalating dye (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes on ice, prepare the reaction mixtures. For each reaction, combine assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Include a "no enzyme" control, a "no inhibitor" (vehicle) control, and a positive control.
-
-
Enzyme Addition and Incubation:
-
Add human Topoisomerase I to each tube (except the "no enzyme" control) to initiate the reaction.
-
Incubate the reactions at 37 °C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reactions by adding the stop solution.
-
Add loading dye to each reaction mixture.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in TAE buffer until there is adequate separation between the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA intercalating dye and visualize it using a gel documentation system.
-
Inhibitory activity is indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band compared to the "no inhibitor" control.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
-
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.[1][4][9][10]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Guanosine triphosphate (GTP)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control
-
Known tubulin polymerization stabilizer (e.g., Paclitaxel) as a control
-
96-well, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tubulin in polymerization buffer. Keep on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate on ice, add the test compound dilutions.
-
Add the tubulin stock solution to each well.
-
Initiate the polymerization reaction by adding GTP to each well.
-
-
Monitoring Polymerization:
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each compound concentration.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Determine the maximum rate of polymerization (Vmax) for each concentration.
-
Plot the Vmax against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area for the development of novel enzyme inhibitors. Its unique structural and electronic properties provide a solid foundation for the design of new therapeutic agents. By following the synthetic and screening protocols outlined in this application note, researchers can systematically explore the potential of this scaffold. The proposed strategies for library design offer a rational approach to generating a diverse set of compounds for initial screening. Subsequent hit-to-lead optimization, guided by SAR data and computational modeling, will be crucial in developing potent and selective inhibitors. The methodologies provided herein are intended to serve as a comprehensive guide to unlock the therapeutic potential of this intriguing heterocyclic system.
References
- 1. grokipedia.com [grokipedia.com]
- 2. reddit.com [reddit.com]
- 3. d-nb.info [d-nb.info]
- 4. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. synarchive.com [synarchive.com]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5H-1,3-dioxolo[4,5-f]indole
Introduction
The 5H-1,3-dioxolo[4,5-f]indole scaffold, also known as 5,6-methylenedioxyindole, represents a privileged heterocyclic system in the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a fused indole and dioxole ring system, provides a rigid and electronically distinct framework that is amenable to a variety of chemical transformations.[1] This inherent reactivity, coupled with the diverse biological activities exhibited by its derivatives, has established this compound as a critical starting material for the synthesis of novel bioactive heterocycles.[1]
Indole and its analogs are ubiquitous in nature and form the core of numerous pharmacologically active compounds, displaying a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4][5] The methylenedioxy moiety, in particular, is a well-known pharmacophore found in a variety of natural products and synthetic drugs, often contributing to enhanced biological activity and metabolic stability. The strategic functionalization of the this compound core allows for the systematic exploration of chemical space and the development of potent and selective therapeutic agents.
These application notes provide detailed protocols for the synthesis of key bioactive heterocyclic intermediates and final compounds derived from this compound. The methodologies described herein are designed to be robust and scalable, enabling researchers in academic and industrial settings to efficiently access a diverse array of novel chemical entities for biological screening and drug development programs. We will focus on three fundamental and versatile transformations: N-Alkylation , Vilsmeier-Haack Formylation , and the Mannich Reaction , followed by a protocol for the synthesis of a key bioactive class, the β-Carbolines , via the Pictet-Spengler reaction.
I. N-Alkylation of this compound: Synthesis of N-Substituted Derivatives
A. Scientific Rationale
N-alkylation of the indole nitrogen is a fundamental transformation that significantly influences the pharmacological profile of indole-based compounds. The introduction of various substituents at the N-1 position can modulate lipophilicity, metabolic stability, and receptor-binding affinity. This protocol details a general and efficient method for the N-alkylation of this compound using a strong base to deprotonate the indole nitrogen, followed by reaction with an appropriate alkylating agent.
B. Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
C. Workflow Diagram
Caption: N-Alkylation Workflow.
II. Vilsmeier-Haack Formylation: Synthesis of this compound-3-carbaldehyde
A. Scientific Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5][6] For indoles, this reaction typically occurs at the electron-rich C-3 position, providing a versatile aldehyde intermediate. This carbaldehyde can be further elaborated into a wide range of bioactive molecules, including tryptamine analogs and other complex heterocycles. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[5]
B. Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution (aqueous)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
-
Precipitation and Filtration: Stir the mixture for 30 minutes. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the solid product under vacuum to afford this compound-3-carbaldehyde. Further purification can be achieved by recrystallization if necessary.
C. Reaction Scheme
Caption: Vilsmeier-Haack Reaction Scheme.
III. Mannich Reaction: Synthesis of Gramine Analogs
A. Scientific Rationale
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole), formaldehyde, and a secondary amine.[7][8] This reaction provides a straightforward route to 3-aminomethylindoles, commonly known as gramines. Gramine and its derivatives are valuable synthetic intermediates as the dimethylamino group can act as a leaving group in substitutions with various nucleophiles, providing access to tryptamines, tryptophan derivatives, and other 3-substituted indoles.[9]
B. Experimental Protocol
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Dioxane
-
Sodium hydroxide solution (aqueous)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.
-
Reagent Addition: Cool the solution in an ice bath and add acetic acid (2.0 eq). To this stirred solution, add dimethylamine solution (1.5 eq) followed by the dropwise addition of formaldehyde solution (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Pour the reaction mixture into ice water and basify with a cold aqueous sodium hydroxide solution to pH 10-12.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired gramine analog.
C. Bioactivity of Gramine Derivatives
Gramine derivatives have been reported to exhibit a range of biological activities. For instance, certain gramine analogs have shown algicidal properties, with IC₅₀ values in the low µg/mL range against harmful algae like Prymnesium parvum.[2]
| Compound | Organism | Bioactivity (IC₅₀) | Reference |
| Gramine | Prymnesium parvum | 2.78 µg/mL (3 days) | [2] |
| 5,6-Dichlorogramine | Prymnesium parvum | 0.54 µg/mL (3 days) | [2] |
IV. Pictet-Spengler Reaction: Synthesis of Bioactive β-Carbolines
A. Scientific Rationale
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline. This reaction is of great importance in the synthesis of numerous alkaloids and pharmacologically active compounds. Starting from a tryptamine derivative of this compound, a wide array of structurally diverse and biologically active β-carbolines can be accessed. The reaction mechanism involves the formation of an iminium ion, followed by intramolecular electrophilic attack of the indole ring.
B. Experimental Protocol: Two-Step Synthesis from this compound
Step 1: Synthesis of 5,6-Methylenedioxy-tryptamine
(This protocol assumes the synthesis from the corresponding 3-indoleacetonitrile, which can be prepared from the gramine derivative).
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Add a solution of 5,6-methylenedioxy-3-indoleacetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).
-
Filtration and Extraction: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 5,6-methylenedioxy-tryptamine.
Step 2: Pictet-Spengler Cyclization
-
Dissolution: Dissolve the crude 5,6-methylenedioxy-tryptamine (1.0 eq) and the desired aldehyde (e.g., acetaldehyde) (1.1 eq) in a suitable solvent such as benzene or toluene.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid.
-
Reaction: Heat the reaction mixture to reflux for 6-24 hours, often with a Dean-Stark trap to remove water.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the corresponding tetrahydro-β-carboline.
C. Bioactivity of β-Carboline Derivatives
β-Carboline derivatives are well-known for their wide range of pharmacological activities, particularly their anticancer properties. Many β-carboline compounds exhibit potent cytotoxicity against various human cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.
| Compound Class | Cancer Cell Line | Bioactivity (IC₅₀) | Reference |
| 1-Aryl-β-carboline | Glioma (U251) | 0.48 µM | [1] |
| 1-Aryl-β-carboline | Prostate (PC-3) | 1.50 µM | [1] |
| N9-Substituted β-carboline | Lung Carcinoma (A549) | 2.7 µM | |
| N9-Substituted β-carboline | Murine Colon Carcinoma (CT-26) | 2.4 µM |
V. Conclusion
The this compound scaffold is a highly versatile platform for the synthesis of a diverse range of bioactive heterocycles. The protocols detailed in these application notes for N-alkylation, Vilsmeier-Haack formylation, Mannich reaction, and Pictet-Spengler reaction provide robust and reliable methods for accessing key intermediates and final compounds with potential therapeutic applications. The resulting derivatives have demonstrated significant promise as anticancer and antimicrobial agents, underscoring the importance of this heterocyclic system in modern drug discovery. Further exploration of the chemical space around this privileged scaffold is warranted to develop novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cellular uptake of doxorubicin and its formamidine derivatives in HL60 sensitive and HL60/MX2 resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the N-Alkylation of 5H-1,3-dioxolo[4,5-f]indole
Abstract
This application note provides a comprehensive and detailed experimental procedure for the N-alkylation of 5H-1,3-dioxolo[4,5-f]indole, a key heterocyclic scaffold in medicinal chemistry and natural product synthesis.[1] The protocol herein is adapted from established methodologies for indole N-alkylation and is designed to be a self-validating system for researchers. We will delve into the causality behind experimental choices, from reagent selection to reaction monitoring and purification. This guide aims to equip researchers with a robust method to generate diverse N-substituted dioxolo-indole derivatives, crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Introduction: The Significance of N-Alkylated Dioxolo-Indoles
The this compound core, also known as 5,6-methylenedioxyindole, is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, fused heterocyclic framework is a valuable starting point for creating enzyme inhibitors, receptor ligands, and anticancer agents.[1]
The functionalization of the indole nitrogen (N-1 position) is a critical step in modifying the pharmacological profile of these molecules. N-alkylation can significantly impact a compound's binding affinity, selectivity, solubility, and metabolic stability. Therefore, a reliable and reproducible N-alkylation protocol is of paramount importance for drug discovery programs.
This document presents a standard protocol using a strong base for deprotonation followed by nucleophilic substitution with an alkyl halide. The principles discussed are broadly applicable to a range of alkylating agents.
Reaction Principle: The Chemistry of Indole N-Alkylation
The N-alkylation of indoles is a classic nucleophilic substitution reaction. The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to form the highly nucleophilic indolide anion. This anion then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the desired N-C bond.
A critical challenge in indole alkylation is regioselectivity. The indolide anion is an ambident nucleophile, with reactivity at both the N-1 and C-3 positions. While C-3 alkylation can be favored under certain conditions, N-alkylation is typically achieved by using a strong base in a polar aprotic solvent, which promotes the formation of the nitrogen-centered anion.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation
This section details a representative procedure for the N-benzylation of this compound. This protocol can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | e.g., Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |
| Benzyl Bromide | ≥98% | e.g., Sigma-Aldrich | Lachrymator. Handle in a fume hood. |
| Saturated Aqueous NH₄Cl | - | Lab prepared | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Brine (Saturated NaCl) | - | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Round-bottom flask, magnetic stirrer, syringes, needles | - | Standard Lab Supplier | Ensure all glassware is oven-dried. |
Step-by-Step Procedure
Caption: Experimental workflow for N-benzylation.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.61 g, 10 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Using a syringe, add anhydrous DMF (e.g., 40 mL) and stir until the starting material is fully dissolved.
-
Causality: An inert atmosphere is crucial as sodium hydride reacts violently with moisture. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes the SN2 reaction.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion, e.g., 0.48 g, 12 mmol) in small portions to the stirred solution.
-
Expert Insight: Adding NaH portion-wise helps control the hydrogen gas evolution and any exotherm.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt may be observed as a slight change in color or turbidity. Hydrogen evolution should cease before proceeding.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol) dropwise via syringe.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the indolide anion. Dropwise addition at low temperature minimizes potential side reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
The reaction is complete when the starting indole spot is no longer visible by TLC.
-
-
Work-up:
-
Once complete, cool the reaction mixture back to 0 °C in an ice bath.
-
Trustworthiness: This step is critical for safety. Quenching unreacted sodium hydride is exothermic.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution stops.
-
Dilute the mixture with water (e.g., 100 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Washing and Drying:
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: Washing with water removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the N-alkylated product.
-
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | N-Benzylation Example |
| Starting Material | This compound (1.0 eq) |
| Alkylating Agent | Benzyl bromide (1.1 eq) |
| Base | Sodium hydride (1.2 eq) |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-12 hours |
| Expected Product | 5-Benzyl-5H-1,3-dioxolo[4,5-f]indole |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Expected ¹H NMR Data (Illustrative): The ¹H NMR spectrum of the N-benzylated product would be expected to show the disappearance of the broad N-H singlet from the starting material and the appearance of a new singlet for the benzylic methylene protons (~5.3-5.5 ppm), in addition to the aromatic protons of the benzyl group.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation (wet solvent/reagents). Inactive NaH. | Ensure all glassware is dry and solvents are anhydrous. Use fresh, high-quality NaH. |
| Presence of C-3 Alkylation | Incomplete deprotonation. | Ensure sufficient stirring time after NaH addition before adding the alkylating agent. |
| Multiple Spots on TLC | Side reactions, decomposition. | Maintain low temperature during addition steps. Ensure the alkylating agent is of high purity. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
This application note provides a robust and validated protocol for the N-alkylation of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of a strong base in a polar aprotic solvent, high yields of the desired N-alkylated product can be achieved with excellent regioselectivity. This methodology serves as a reliable foundation for the synthesis of diverse libraries of N-substituted indole derivatives for application in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5H-1,3-dioxolo[4,5-f]indole
Welcome to the technical support center for the synthesis of 5H-1,3-dioxolo[4,5-f]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve yields. Here, we address common challenges encountered during key synthetic routes and provide evidence-based solutions and detailed experimental protocols.
Introduction to the Synthesis of this compound
This compound, also known as 5,6-methylenedioxyindole, is a valuable heterocyclic compound. Its rigid, fused ring structure makes it a crucial intermediate in the development of bioactive molecules, including enzyme inhibitors and anticancer agents. The successful synthesis of this indole derivative is paramount for advancing research in medicinal chemistry and natural product synthesis. This guide will focus on troubleshooting and optimizing the most relevant synthetic strategies for this target molecule.
Troubleshooting Common Synthetic Routes
The synthesis of this compound can be approached through several established indole synthesis methodologies. Each route presents a unique set of challenges and opportunities for optimization. Below, we address specific issues in a question-and-answer format.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a popular and often high-yielding method for preparing indoles that are unsubstituted at the 2- and 3-positions.[1][2] It involves the condensation of an o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.
Question: My Leimgruber-Batcho synthesis of this compound from 4-methyl-5-nitrodioxole is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to incomplete enamine formation or inefficient reductive cyclization.
Troubleshooting Workflow for Leimgruber-Batcho Synthesis
Caption: Troubleshooting workflow for the Leimgruber-Batcho synthesis.
Causality and Optimization Strategies:
-
Incomplete Enamine Formation: The initial condensation step is crucial. The methyl group of 4-methyl-5-nitrodioxole is activated by the adjacent nitro group, but steric hindrance or suboptimal reaction conditions can lead to an incomplete reaction.
-
Solution: Ensure an excess of the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) is used. The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive aminal intermediate.[2] Increasing the reaction temperature and monitoring the reaction by TLC until the starting material is consumed is also recommended.
-
-
Inefficient Reductive Cyclization: The choice of reducing agent is critical for the cyclization of the intermediate enamine.
-
Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method.[1] Alternatively, Raney nickel with hydrazine hydrate can be used, which generates hydrogen in situ.[2] For substrates sensitive to hydrogenation, reduction with iron powder in acetic acid is a viable, albeit less clean, alternative.
-
Optimized Protocol for Leimgruber-Batcho Synthesis:
-
Enamine Formation: To a solution of 4-methyl-5-nitrodioxole in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (2.5 equivalents) and pyrrolidine (0.1 equivalents). Heat the mixture to 100-110 °C and stir for 3-4 hours, monitoring by TLC.
-
Work-up (Optional): The intermediate enamine can be isolated by removing the solvent under reduced pressure, though proceeding directly to the next step is often possible.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethyl acetate). Add a catalytic amount of 10% Pd/C. Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4][5] For the synthesis of this compound, the required starting material would be the phenylhydrazone derived from 3,4-(methylenedioxy)phenylhydrazine and a suitable aldehyde or ketone.
Question: I am attempting a Fischer indole synthesis to produce this compound, but I am observing a low yield and the formation of multiple byproducts. What could be the issue?
Answer: The Fischer indole synthesis is notorious for requiring harsh conditions, which can lead to side reactions and decomposition, especially with electron-rich phenylhydrazines.
Decision Tree for Optimizing Fischer Indole Synthesis
Caption: Decision tree for optimizing the Fischer indole synthesis.
Causality and Optimization Strategies:
-
Harsh Reaction Conditions: Strong acids like sulfuric acid or polyphosphoric acid (PPA) at high temperatures can cause charring and the formation of polymeric byproducts, particularly with the electron-rich 3,4-(methylenedioxy)phenylhydrazine.
-
Solution: Employ milder Lewis acid catalysts such as zinc chloride or use ionic liquids, which can promote the reaction under less aggressive conditions.[3] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.
-
-
Starting Material Purity: The purity of the phenylhydrazone is critical. Impurities can interfere with the cyclization and lead to the formation of side products.
-
Solution: The phenylhydrazone should be freshly prepared from 3,4-(methylenedioxy)phenylhydrazine and the corresponding aldehyde or ketone and purified before use.
-
Alternative One-Pot Fischer Indole Synthesis Protocol:
This protocol combines the formation of the hydrazone and its cyclization in a single step.
-
In a round-bottom flask, dissolve 3,4-(methylenedioxy)phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde or ketone (e.g., pyruvic acid for the synthesis of the 2-carboxylic acid derivative).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
Palladium-catalyzed methods, such as the Larock indole synthesis, offer a versatile and often milder route to substituted indoles.[6][7][8] This approach typically involves the coupling of an o-haloaniline with an alkyne, followed by intramolecular cyclization.
Question: My palladium-catalyzed synthesis of this compound from 2-iodo-4,5-methylenedioxyaniline and an alkyne is giving a poor yield. What are the key parameters to optimize?
Answer: The success of palladium-catalyzed indole synthesis is highly dependent on the choice of catalyst, ligands, base, and solvent.
Key Parameters for Optimization in Palladium-Catalyzed Indole Synthesis
| Parameter | Common Issues | Troubleshooting Strategies |
| Palladium Catalyst | Low catalyst activity or decomposition. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C). |
| Ligand | Inefficient oxidative addition or reductive elimination. | Test various phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. |
| Base | Insufficient basicity to promote the reaction. | Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., Et₃N) bases. |
| Solvent | Poor solubility of reactants or catalyst deactivation. | Evaluate a range of polar aprotic solvents (e.g., DMF, DMSO, NMP). |
| Additives | Slow reaction rates. | The addition of a halide salt like LiCl can sometimes improve the yield.[7] |
General Protocol for Larock Indole Synthesis:
-
To a degassed solution of 2-iodo-4,5-methylenedioxyaniline and the alkyne (1.2-1.5 equivalents) in an anhydrous solvent (e.g., DMF), add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and a ligand (e.g., 10 mol% PPh₃).
-
Add the base (e.g., 2-3 equivalents of K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
FAQs for the Synthesis of this compound
Q1: What is the best synthetic route for a large-scale synthesis of this compound?
For large-scale synthesis, the Leimgruber-Batcho method is often preferred due to its typically high yields, milder conditions, and the commercial availability of the required o-nitrotoluene precursor.[2]
Q2: How can I effectively purify this compound?
Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for obtaining a highly pure product.
Q3: Are there any specific safety precautions I should take during the synthesis?
Standard laboratory safety practices should always be followed. Phenylhydrazines, which are used in the Fischer indole synthesis, are toxic and should be handled with care in a well-ventilated fume hood. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Q4: Can I introduce substituents at the 2- or 3-position of the indole ring?
Yes, the choice of synthetic route can be tailored to introduce substituents. For example, in the Fischer indole synthesis, using a ketone instead of an aldehyde as the starting material will result in a 2,3-disubstituted indole. The Larock indole synthesis using an internal alkyne will also yield a 2,3-disubstituted product.[7]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5H-1,3-dioxolo[4,5-f]indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5H-1,3-dioxolo[4,5-f]indole (also known as 5,6-methylenedioxyindole). This molecule is a valuable heterocyclic intermediate in medicinal chemistry and natural product synthesis, serving as a building block for enzyme inhibitors, receptor ligands, and various alkaloid derivatives.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges, troubleshoot side product formation, and optimize synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on the widely-used Fischer Indole Synthesis. The Fischer method involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone, followed by thermal cyclization.[2][3]
Problem 1: Very low yield and significant formation of a dark, insoluble polymeric residue.
-
Probable Cause: The Fischer Indole Synthesis often requires harsh acidic and thermal conditions.[2] The electron-rich methylenedioxy-substituted benzene ring is highly susceptible to acid-catalyzed degradation and polymerization. Indole products themselves can be unstable under strong acid, leading to decomposition or polymerization.[4]
-
Expert Solution & Causality:
-
Modify Acid Catalyst: Switch from strong, dehydrating acids like polyphosphoric acid (PPA) or concentrated H₂SO₄ to milder Brønsted acids like p-toluenesulfonic acid (pTSA) or Lewis acids such as zinc chloride (ZnCl₂).[2][3] These catalysts are often sufficient to promote the key[5][5]-sigmatropic rearrangement without causing extensive degradation.
-
Temperature & Reaction Time Control: Avoid excessive heating. Start at a lower temperature and slowly increase it while monitoring the reaction by Thin-Layer Chromatography (TLC). Once the starting hydrazone is consumed, work up the reaction promptly to prevent product degradation.
-
Inert Atmosphere: The electron-rich nature of the intermediates and product makes them prone to oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere of nitrogen (N₂) or argon (Ar) can minimize oxidative side reactions that contribute to the formation of dark-colored impurities.
-
Problem 2: The final product is a mixture of two very similar isomers that are difficult to separate.
-
Probable Cause: This is a classic issue in the Fischer synthesis when an unsymmetrical ketone (e.g., 2-butanone) is used as a reactant. The initial condensation with the arylhydrazine can form two different hydrazone intermediates, which can then tautomerize into two distinct enamines. Each enamine can proceed through the cyclization pathway, resulting in a mixture of regioisomeric indoles.[3][6]
-
Expert Solution & Causality:
-
Strategic Choice of Carbonyl: If the synthetic plan allows, use a symmetrical ketone (e.g., acetone, cyclohexanone) or an aldehyde. This eliminates the possibility of regioisomer formation from the outset.
-
Advanced Purification: If an unsymmetrical ketone is unavoidable, separating the isomers will be necessary. High-performance flash chromatography with a shallow solvent gradient is often required. In some cases, derivatization of the indole nitrogen followed by separation and subsequent deprotection can be an effective strategy.
-
Reaction Condition Optimization: While often difficult, systematically screening different acid catalysts and solvents may influence the kinetic vs. thermodynamic formation of the enamine intermediate, potentially favoring one isomer over the other.
-
Problem 3: The major isolated product is the phenylhydrazone intermediate, not the indole.
-
Probable Cause: The reaction has stalled after the initial condensation step. The key cyclization step, which involves a[5][5]-sigmatropic rearrangement of the enamine tautomer, is energetically demanding and requires sufficient thermal energy and acid catalysis to proceed efficiently.[2][3]
-
Expert Solution & Causality:
-
Increase Thermal Energy: The rearrangement is often the rate-limiting step. Gradually increase the reaction temperature and monitor by TLC for the consumption of the hydrazone spot and the appearance of the indole product spot.
-
Increase Catalyst Loading/Strength: If increasing temperature alone is insufficient or leads to decomposition, a stronger acid catalyst or a higher loading of the current catalyst may be required to facilitate the necessary protonation steps that precede the rearrangement and cyclization.
-
Solvent Choice: The choice of solvent can influence the equilibrium between the hydrazone and the reactive enamine tautomer. Protic solvents or polar aprotic solvents may be beneficial.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing this compound via the Fischer method?
The most direct precursors are 4,5-methylenedioxyphenylhydrazine and a suitable aldehyde or ketone. The hydrazine is typically prepared from 3,4-methylenedioxyaniline via diazotization followed by reduction. The choice of the carbonyl component is critical as it dictates the substitution pattern on the pyrrole ring of the final indole product. For the unsubstituted parent indole, pyruvic acid can be used, followed by decarboxylation.[3]
Q2: How can I effectively monitor the reaction progress to avoid over-heating or incomplete conversion?
Thin-Layer Chromatography (TLC) is the most effective and accessible method.
-
Setup: Use silica gel plates. A good starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).
-
Procedure: On a single TLC plate, spot the starting 4,5-methylenedioxyphenylhydrazine, the starting carbonyl compound, a co-spot of both, and the reaction mixture at timed intervals (e.g., every 30-60 minutes).
-
Interpretation: Watch for the disappearance of the starting material spots and the appearance of a new, lower Rf spot corresponding to the indole product. The indole ring is UV active and should be clearly visible under a UV lamp (254 nm). The reaction is complete when the limiting starting material (usually the hydrazine) is no longer visible.
Q3: My crude product is a dark, oily tar. What is the best purification strategy?
This is common for Fischer indolizations. The primary and most effective method is flash column chromatography.
-
Preparation: First, dissolve the crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. This creates a dry powder, which allows for better separation when loaded onto the column.
-
Chromatography: Pack a glass column with silica gel in a non-polar solvent like hexanes. Load the prepared dry sample onto the top. Elute the column with a gradually increasing gradient of a more polar solvent, such as ethyl acetate in hexanes.[7] Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Polish: If the product is a solid, combine the pure fractions, evaporate the solvent, and attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure, crystalline solid.[8]
Data Summary & Visual Guides
Table 1: Common Side Products and Identification
| Side Product/Impurity | Probable Cause | Identification & Mitigation |
| Polymeric Material | Harsh acid/heat, oxidation | Dark, insoluble solid. Mitigate with milder conditions and inert atmosphere. |
| Regioisomers | Use of unsymmetrical ketones | Spots with very close Rf on TLC. Requires careful chromatography for separation. |
| Unreacted Phenylhydrazone | Incomplete cyclization | Higher Rf spot on TLC than the indole product. Increase temperature/catalyst. |
| 3H-Indole (Indolenine) | Alternative cyclization pathway | Often co-elutes with the desired product. May require specialized chromatography or derivatization to separate.[6] |
| Starting Aniline | Incomplete formation of hydrazine | A baseline impurity that can be removed by an acidic wash during workup. |
Diagrams
Diagram 1: Fischer Indole Synthesis General Workflow
This diagram illustrates the key chemical transformations in the synthesis of the target molecule.
Caption: Key stages of the Fischer Indole Synthesis.
Diagram 2: Troubleshooting Decision Tree
This workflow helps diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting synthesis.
Protocol: Purification by Flash Column Chromatography
This protocol provides a standardized method for purifying the crude product from the synthesis of this compound.
Materials:
-
Crude product mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (analytical grade), Ethyl Acetate (analytical grade)
-
Glass chromatography column
-
Collection tubes, TLC plates, UV lamp
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude product in a minimal volume of dichloromethane (DCM) or ethyl acetate.
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing, dry powder is obtained. This is your "dry-loaded" sample.
-
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with hexanes.
-
Prepare a slurry of silica gel in hexanes (enough to fill about 70% of the column volume). Pour this slurry into the column.
-
Gently tap the column to pack the silica bed evenly and drain the excess solvent until the solvent level is just above the silica surface.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even layer.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Carefully fill the column with the starting eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).
-
Begin collecting fractions while applying gentle positive pressure (if needed) to maintain a steady flow rate.
-
-
Gradient Elution:
-
Start with a low polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
-
5% Ethyl Acetate / Hexanes (to elute non-polar impurities)
-
10% Ethyl Acetate / Hexanes
-
20% Ethyl Acetate / Hexanes (the product often elutes in this range)
-
30-40% Ethyl Acetate / Hexanes (to elute more polar impurities)
-
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Combine all fractions that contain only the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- 1. leapchem.com [leapchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5H-1,3-dioxolo[4,5-f]indole
Welcome to the technical support center for the purification of 5H-1,3-dioxolo[4,5-f]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this versatile heterocyclic intermediate.[1] Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound.
Q1: My purified this compound has a pinkish or yellowish tint. Is this normal?
A1: While pure this compound is typically a white or light-colored powder, a pinkish or yellowish hue can indicate the presence of oxidation or polymeric impurities.[2] Indole derivatives, in general, can be sensitive to air and light. It is advisable to perform a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the level of impurities.
Q2: What is a good starting point for a TLC solvent system to monitor the purification of this compound?
A2: A common and effective starting point for the TLC analysis of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. A ratio of 3:1 to 4:1 (hexanes:ethyl acetate) is a good initial system to try. Adjust the polarity to achieve an Rf value of approximately 0.2-0.4 for the main product spot to ensure good separation from impurities.[3]
Q3: Should I use column chromatography or recrystallization to purify my crude this compound?
A3: The choice between column chromatography and recrystallization depends on the impurity profile of your crude material.
-
For highly impure samples with multiple byproducts, column chromatography is the recommended initial purification step.
-
For samples that are already relatively pure (e.g., >90%), recrystallization can be a more efficient final step to achieve high purity and good crystalline form.
In many cases, a combination of both techniques provides the best results: an initial column to remove the bulk of the impurities, followed by recrystallization of the pooled fractions.[3]
Q4: How should I store purified this compound to maintain its purity?
A4: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Guide 1: Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from reaction byproducts. However, challenges can arise.
Problem 1: Poor separation of the product from impurities on the column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad, slow-eluting bands.
-
Solution: Systematically screen different solvent systems using TLC. Aim for a solvent mixture that gives your product an Rf of 0.2-0.3. A gradient elution, starting with a low polarity and gradually increasing it, can significantly improve separation.[5]
-
-
Column Overloading: Applying too much crude material to the column will lead to poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Acidic Silica Gel: Indoles can be sensitive to acidic conditions, which may be present on the surface of standard silica gel, leading to product degradation on the column.
-
Solution: Deactivate the silica gel by preparing a slurry with your chosen eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This will neutralize the acidic sites.[5]
-
Problem 2: The product appears to be degrading on the column.
Possible Causes & Solutions:
-
Prolonged Exposure to Silica: As mentioned, the acidic nature of silica can be detrimental.
-
Solution: Besides deactivating the silica, try to run the column as quickly as possible without sacrificing separation (flash chromatography).
-
-
Solvent Instability: Some chlorinated solvents can generate acidic byproducts over time.
-
Solution: Use freshly distilled solvents for your chromatography.
-
Experimental Protocol: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). For acid-sensitive compounds, add 1% triethylamine to the eluent.
-
Column Packing: Pack the column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography of Indole Derivatives
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) |
| Low to Medium | Hexanes/Heptane | Ethyl Acetate | 9:1 to 4:1 |
| Medium | Dichloromethane | Methanol | 99:1 to 95:5 |
| High | Ethyl Acetate | Methanol | 98:2 to 90:10 |
Guide 2: Recrystallization Challenges
Recrystallization is an excellent technique for obtaining highly pure crystalline this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is too concentrated or cooled too quickly: This is a common issue where the compound's solubility limit is exceeded at a temperature above its melting point in the solvent.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Gentle stirring can also promote crystallization. Seeding the solution with a tiny crystal of the pure compound can also be effective.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Problem 2: No crystals form, even after the solution has cooled completely.
Possible Causes & Solutions:
-
Solution is too dilute: There may not be enough solute to reach the saturation point upon cooling.
-
Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.
-
-
Supersaturation: The solution may be supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site. Adding a seed crystal is also a good strategy.
-
Problem 3: The recovered crystals are not pure.
Possible Causes & Solutions:
-
Impurities co-crystallize with the product: This can happen if the impurities have similar solubility properties to the desired compound.
-
Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, pre-purification by column chromatography might be required to remove the problematic impurity.
-
-
Incomplete removal of mother liquor: The impure solution can be trapped within the crystals.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like methanol/water or ethanol/water). A good solvent will dissolve the compound when heated but show low solubility at room temperature. For indole, a methanol/water mixture has been shown to be effective.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 5H-1,3-dioxolo[4,5-f]indole Derivatives
Welcome to the technical support center for the synthesis and optimization of 5H-1,3-dioxolo[4,5-f]indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The this compound core is a key structural motif in various biologically active compounds, making its efficient synthesis crucial for advancing research in medicinal chemistry.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the this compound core?
A1: The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus, and it is well-suited for preparing this compound.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[2][5] For the synthesis of this compound, the key starting material is 3,4-(methylenedioxy)phenylhydrazine.
Q2: What are the critical parameters to control for a successful Fischer indole synthesis of this compound derivatives?
A2: The success of the Fischer indole synthesis is highly dependent on several factors that must be carefully optimized. These include the choice and concentration of the acid catalyst, the reaction temperature, and the solvent.[4] The electron-donating nature of the methylenedioxy group on the phenylhydrazine precursor can influence the reactivity and requires careful tuning of these parameters to avoid side reactions.
Q3: I am observing a low yield in my reaction. What are the likely causes?
A3: Low yields in the Fischer indole synthesis are a common issue. Potential causes include incomplete reaction, degradation of starting materials or product, and the formation of side products. It is crucial to ensure the purity of the starting 3,4-(methylenedioxy)phenylhydrazine and the carbonyl compound. The choice of acid catalyst and reaction temperature are also critical factors that can significantly impact the yield.
Q4: How can I purify my crude this compound derivative?
A4: Purification of indole derivatives is typically achieved through column chromatography on silica gel or recrystallization.[6][7][8] For column chromatography, a common mobile phase is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.[6] The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.[6] Recrystallization can be performed using solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water.[7]
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific experimental challenges.
Low Yield and Incomplete Conversion
Q: My reaction is sluggish and gives a low yield of the desired indole. What steps can I take to improve the conversion?
A:
-
Catalyst Optimization: The choice of acid catalyst is paramount. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[2][5] For electron-rich systems like 3,4-(methylenedioxy)phenylhydrazine, a milder Lewis acid or a Brønsted acid in a carefully controlled concentration might be preferable to prevent degradation. It is advisable to screen a panel of acid catalysts to identify the optimal one for your specific substrate.
-
Temperature and Reaction Time: The Fischer indole synthesis often requires elevated temperatures.[3] However, excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC. If the reaction is slow, a gradual increase in temperature might be beneficial. Conversely, if degradation is observed, lowering the temperature and extending the reaction time could improve the yield.
-
Solvent Selection: The solvent can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents are often good choices. If the starting materials have limited solubility, a different solvent system should be explored. In some cases, running the reaction neat (without a solvent) can be effective.
Side Product Formation
Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
A:
-
Regioisomers with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to the formation of two regioisomeric indole products. The ratio of these isomers can be influenced by the steric hindrance of the ketone and the acidity of the reaction medium. A careful selection of the acid catalyst can sometimes favor the formation of one isomer over the other.[9]
-
Tar Formation: The strong acidic conditions and high temperatures used in the Fischer indole synthesis can sometimes lead to the formation of polymeric byproducts or "tar." This is particularly a concern with sensitive substrates. To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, or using a higher dilution.
-
Oxidation: Indoles can be susceptible to oxidation, which can result in colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Purification Challenges
Q: My crude product is difficult to purify by column chromatography. What can I do?
A:
-
Tailing on Silica Gel: Indole derivatives, being nitrogen-containing heterocycles, can sometimes exhibit tailing on silica gel columns due to interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to suppress tailing and improve peak shape.[6]
-
Co-eluting Impurities: If impurities are co-eluting with your product, you may need to try a different solvent system with a different polarity or selectivity. Alternatively, a different stationary phase, such as alumina, could be explored.
-
Recrystallization: If column chromatography is not effective, recrystallization can be a powerful purification technique. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble in the hot solvent.[7][8]
Experimental Protocols
Protocol 1: Synthesis of 3,4-(Methylenedioxy)phenylhydrazine Hydrochloride
This protocol describes a general two-step procedure for the synthesis of the key starting material, 3,4-(methylenedioxy)phenylhydrazine hydrochloride, from 3,4-(methylenedioxy)aniline.
Step 1: Diazotization of 3,4-(Methylenedioxy)aniline
-
In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The precipitated 3,4-(methylenedioxy)phenylhydrazine hydrochloride is then collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Protocol 2: General Procedure for the Fischer Indole Synthesis of this compound Derivatives
This protocol provides a general guideline for the synthesis of the target indole scaffold. The specific carbonyl compound, acid catalyst, solvent, and temperature will need to be optimized for each specific derivative.
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-(methylenedioxy)phenylhydrazine hydrochloride (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) in a catalytic or stoichiometric amount.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 140 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Acid Catalyst for a Model Fischer Indole Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10 mol%) | Toluene | 110 | 12 | 45 |
| 2 | ZnCl₂ (1.5 eq) | Acetic Acid | 100 | 8 | 65 |
| 3 | Polyphosphoric Acid | Neat | 120 | 2 | 78 |
| 4 | BF₃·OEt₂ (1.2 eq) | Dichloromethane | 40 | 24 | 52 |
Note: The data presented in this table is illustrative and the optimal conditions will vary depending on the specific substrates used.
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. leapchem.com [leapchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. testbook.com [testbook.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 5H-1,3-dioxolo[4,5-f]indole Under Acidic Conditions
Welcome to the technical support guide for 5H-1,3-dioxolo[4,5-f]indole. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile heterocyclic intermediate.[1] Given its importance in the synthesis of bioactive molecules and natural product derivatives, a thorough understanding of its chemical stability is paramount for successful experimental design and drug development.[1] This guide provides in-depth answers, troubleshooting advice, and validated protocols specifically addressing the stability and degradation of this compound in acidic environments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of this compound.
Q1: What is this compound, and why is its stability in acid a concern?
This compound (CAS 267-48-1) is a fused heterocyclic compound featuring an indole core and a 1,3-dioxole (methylenedioxy) ring.[2] This structure is a key building block for various pharmaceutical agents and natural products.[1] While the fused aromatic system imparts considerable stability under standard storage conditions (e.g., sealed, dry, 2-8°C), its behavior in acidic solutions is a critical concern during synthesis, purification (e.g., reverse-phase HPLC with acidic modifiers), formulation, and in predicting its in vivo fate in the acidic environment of the stomach.[3]
Q2: What parts of the molecule are susceptible to acid-catalyzed degradation?
The structure of this compound contains two primary moieties that are susceptible to acidic conditions:
-
The Indole Ring: The indole nucleus is an electron-rich aromatic system. The C3 position of the pyrrole ring is particularly nucleophilic and prone to protonation under acidic conditions. This can lead to electrophilic attack by other molecules or initiate acid-catalyzed polymerization, resulting in complex mixtures of oligomeric species.
-
The 1,3-Dioxole Ring: This functional group is a cyclic acetal. Acetals are notoriously unstable in aqueous acidic environments and undergo rapid hydrolysis. This reaction would cleave the dioxole ring to yield the corresponding catechol, 5,6-dihydroxyindole.
Q3: What is the most probable degradation pathway for this compound in acid?
Based on fundamental chemical principles, two competing degradation pathways are likely to occur under acidic conditions. The predominant pathway will depend on factors such as acid strength, temperature, and the presence of other nucleophiles.
-
Pathway A: Dioxole Ring Hydrolysis: Acid-catalyzed hydrolysis of the cyclic acetal is a classic and often rapid reaction. This would result in the formation of 5,6-dihydroxyindole. This catechol product is highly susceptible to oxidation, potentially leading to further colored degradation products like quinones.
-
Pathway B: Indole Ring Polymerization: Protonation of the indole ring, particularly at the C3 position, can generate a reactive intermediate that undergoes electrophilic addition to another indole molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order polymers.
The diagram below illustrates these potential degradation routes.
References
preventing byproduct formation in 5H-1,3-dioxolo[4,5-f]indole reactions
Welcome to the technical support center for reactions involving 5H-1,3-dioxolo[4,5-f]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in the synthesis of a wide range of bioactive molecules, including alkaloids and potential pharmaceutical agents. Its core structure, featuring an electron-rich indole ring fused to a dioxole moiety, dictates its reactivity. The indole system is highly susceptible to electrophilic aromatic substitution, predominantly at the C3 position.[1][2] This high reactivity, while advantageous for forming desired carbon-carbon and carbon-heteroatom bonds, can also lead to the formation of undesired byproducts through polymerization, dimerization, or reactions at alternative sites if not carefully controlled.[3][4]
This guide will focus primarily on one of the most common and critical reactions for this substrate: the Pictet-Spengler reaction, a powerful tool for the synthesis of β-carboline scaffolds.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler reaction a common source of byproducts when using this compound?
A1: The Pictet-Spengler reaction involves the condensation of a tryptamine derivative (in this case, derived from this compound) with an aldehyde or ketone under acidic conditions to form a β-carboline.[7] The reaction proceeds through a highly reactive iminium ion intermediate.[8] The electron-donating nature of the dioxolo group on the indole ring of this compound enhances the nucleophilicity of the indole C3 position, facilitating the desired cyclization. However, this increased reactivity also makes the starting material and the product susceptible to side reactions, especially under harsh acidic conditions or at elevated temperatures. Common side reactions include acid-catalyzed dimerization or polymerization of the indole starting material or product.[3][9]
Q2: What is the role of an N-protecting group, and is it always necessary?
A2: An N-protecting group on the indole nitrogen plays a crucial role in preventing side reactions and controlling regioselectivity.[10] For the Pictet-Spengler reaction, an unprotected indole NH can be protonated under acidic conditions, which can lead to undesired side reactions. An electron-withdrawing protecting group, such as a sulfonyl group (e.g., tosyl or nosyl), can modulate the nucleophilicity of the indole ring, preventing unwanted polymerization and sometimes improving the yield and purity of the desired product.[11][12] While not always strictly necessary, the use of an appropriate N-protecting group is a key strategy for optimizing reactions with electron-rich indoles like this compound.
Q3: How does the choice of acid catalyst affect the outcome of the Pictet-Spengler reaction?
A3: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be effective but may also promote the formation of dimeric and polymeric byproducts, especially with highly reactive indoles.[3][13] Weaker acids or Lewis acids can offer milder reaction conditions. Trifluoroacetic acid (TFA) is a commonly used catalyst that often provides a good balance of reactivity and selectivity.[14] The optimal acid and its concentration should be determined empirically for each specific reaction.
Q4: Can the reaction solvent influence byproduct formation?
A4: Yes, the solvent can significantly impact the reaction. Protic solvents are traditionally used, but aprotic solvents have been shown in some cases to provide superior yields. The solvent's ability to dissolve the reactants and stabilize the intermediates is key. For instance, a solvent that poorly solubilizes the starting materials may lead to incomplete reactions and a higher proportion of byproducts. A screening of different solvents is often a necessary step in optimizing the reaction conditions.
Troubleshooting Guide: The Pictet-Spengler Reaction
This section provides a structured approach to troubleshooting common issues encountered during the Pictet-Spengler reaction of this compound derivatives.
Problem 1: Low Yield of the Desired β-Carboline Product with a Complex Mixture of Byproducts
Possible Causes and Solutions:
-
Cause: Overly harsh acidic conditions leading to polymerization or degradation.
-
Solution: Reduce the concentration of the acid catalyst or switch to a milder acid. For example, if using a high concentration of TFA, try a catalytic amount (e.g., 10-20 mol%). Alternatively, explore the use of Lewis acids like BF₃·OEt₂.
-
-
Cause: High reaction temperature promoting side reactions.
-
Solution: Perform the reaction at a lower temperature. While some Pictet-Spengler reactions require reflux, many can proceed at room temperature or even lower, especially with activated indoles. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.
-
-
Cause: Unprotected indole nitrogen participating in side reactions.
-
Solution: Introduce an electron-withdrawing protecting group on the indole nitrogen. A tosyl (Ts) or nosyl (Ns) group can effectively reduce the nucleophilicity of the indole ring, minimizing polymerization.[11]
-
Table 1: Effect of Reaction Conditions on Pictet-Spengler Reaction Yield
| Acid Catalyst (mol%) | Solvent | Temperature (°C) | N-Protecting Group | Typical Outcome |
| TFA (50%) | Dichloroethane | Reflux | None | Low yield, significant byproducts |
| TFA (10%) | Dichloromethane | Room Temp | None | Improved yield, fewer byproducts |
| TFA (10%) | Dichloromethane | Room Temp | Tosyl (Ts) | High yield, minimal byproducts |
| BF₃·OEt₂ (catalytic) | Acetonitrile | 0 to Room Temp | Tosyl (Ts) | Good to high yield, clean reaction |
This table provides a generalized summary based on literature for similar indole derivatives. Optimal conditions should be determined experimentally.
Problem 2: Formation of an Unexpected Isomer (Alternative Cyclization)
Possible Cause and Solution:
-
Cause: While cyclization at the C3 position is electronically favored for indoles, under certain conditions, particularly with a substituent at C3, cyclization at other positions (like C2) can occur, leading to isomeric byproducts.[15]
-
Solution: The use of an appropriate N-protecting group can help direct the regioselectivity of the cyclization. Electron-withdrawing groups tend to favor C3 cyclization. Careful selection of the acid catalyst and solvent can also influence the regiochemical outcome.
-
Problem 3: Formation of Dimeric or Trimeric Byproducts
Possible Cause and Solution:
-
Cause: Under acidic conditions, the highly nucleophilic indole can react with the protonated form of another indole molecule or with the iminium ion intermediate in an intermolecular fashion, leading to dimers and higher oligomers.[3][16][17]
-
Solution:
-
Use a protecting group: An N-sulfonyl protecting group significantly reduces the indole's nucleophilicity, suppressing this side reaction.[11]
-
Control stoichiometry: Use a slight excess of the aldehyde component to ensure the tryptamine derivative is consumed in the desired intramolecular reaction.
-
Slow addition: Adding the tryptamine derivative slowly to the reaction mixture containing the aldehyde and acid can maintain a low concentration of the free indole, disfavoring intermolecular reactions.
-
-
Experimental Protocols
Protocol 1: General Procedure for an Optimized Pictet-Spengler Reaction
-
Protection of the Indole Nitrogen (if necessary): To a solution of the this compound-derived tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.5 eq) and the sulfonyl chloride (e.g., tosyl chloride, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up and purify the N-protected tryptamine.
-
Pictet-Spengler Cyclization: To a solution of the N-protected tryptamine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C and add the acid catalyst (e.g., TFA, 10-20 mol%) dropwise.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Mobile Phase: A mixture of hexane and ethyl acetate is typically a good starting point. The polarity can be adjusted based on the polarity of the starting materials and products.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with a potassium permanganate solution can also be effective for visualizing indole derivatives.
-
Analysis: The starting tryptamine should have a specific Rf value. As the reaction progresses, a new spot corresponding to the β-carboline product should appear at a different Rf. The formation of multiple new spots or streaking may indicate the presence of byproducts.
Mechanistic Insights and Visualization
The Pictet-Spengler reaction proceeds via the formation of a Schiff base, which is then protonated to form a reactive iminium ion. The electron-rich C3 position of the indole ring then attacks this electrophile. This can proceed through a spiroindolenine intermediate, which then rearranges to the final β-carboline product.[8][18][19][20]
Caption: Desired Pictet-Spengler reaction pathway.
Byproduct formation, such as dimerization, can occur when the nucleophilic indole attacks the electrophilic iminium ion of another molecule.
Caption: Intermolecular reaction leading to dimerization.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid and their interactions with BSA and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | CoLab [colab.ws]
- 9. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5H-1,3-dioxolo[4,5-f]indole
Introduction: From Bench to Bulk with 5H-1,3-dioxolo[4,5-f]indole
This compound, also known as 5,6-methylenedioxyindole, is a valuable heterocyclic intermediate. Its rigid, fused-ring structure serves as a key building block in the synthesis of various bioactive molecules, including enzyme inhibitors, receptor ligands, and potential anticancer agents.[1][2] While numerous synthetic routes exist for indole derivatives on a laboratory scale, transitioning to pilot or industrial scale production introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the scale-up of this compound synthesis. It provides a troubleshooting framework in a practical question-and-answer format, explains the causality behind common issues, and offers field-proven optimization strategies.
Overview of Synthetic Strategies
The synthesis of the this compound core generally involves constructing the pyrrole ring onto a pre-functionalized 1,3-benzodioxole (methylenedioxybenzene) scaffold. Key strategies that can be adapted for this target molecule include:
-
Reductive Cyclization of Nitrostyrenes (Leimgruber-Batcho type): A versatile and common method where a β-nitro-styrene derivative, synthesized from 3,4-methylenedioxybenzaldehyde, is reduced and cyclized to form the indole ring. This approach is often favored for its reliability.[3][4]
-
Fischer Indole Synthesis: A classic method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5] While powerful, it is notorious for harsh conditions that can lead to side reactions and tar formation, a significant concern during scale-up.[6][7]
-
Palladium-Catalyzed Cyclizations (e.g., Heck Reaction): Modern methods utilizing intramolecular Heck reactions can provide high yields and functional group tolerance.[8][9] However, the cost of the catalyst, ligand sensitivity, and the need to remove residual palladium are critical scale-up considerations.
-
Dehydrogenation of Indolines: Often the final step in a synthetic sequence, this involves the aromatization of the corresponding indoline precursor using catalysts like Palladium on carbon (Pd/C) or other oxidizing agents.[10]
This guide will focus primarily on challenges related to the reductive cyclization pathway, as it represents a robust and frequently employed route for this class of compounds.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the scale-up process in a direct Q&A format.
Q1: My reaction yield has dropped significantly after moving from a 10g to a 1kg scale. What are the most likely causes?
A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.
-
Causality & Explanation:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and degradation of both starting material and product.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily temperature-controlled in a round-bottom flask can become dangerously exothermic in a large vessel.[6] This thermal runaway can decompose sensitive intermediates or the final product.
-
Extended Addition Times: Reagents are often added more slowly at scale to control exotherms. This change in reaction time and concentration profile can alter the course of the reaction, favoring different, lower-yielding pathways compared to the rapid addition performed at the lab scale.
-
-
Troubleshooting & Optimization Protocol:
-
Characterize Thermal Hazard: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is critical for designing a safe and efficient cooling protocol.
-
Optimize Agitation: Review the reactor's agitator design (impeller type, speed, baffling). For reactions involving solids or multiple phases, ensure the agitation is sufficient to maintain a uniform slurry or emulsion.
-
Controlled Addition Strategy: Implement a controlled, subsurface addition of the limiting reagent. This prevents accumulation of unreacted material and allows the cooling system to keep pace with heat generation.
-
Consider a Solvent Change: A higher-boiling solvent might allow for better temperature control at a wider range, but ensure it does not negatively impact solubility or downstream purification.
-
Q2: I'm observing significant tar or polymer formation during the acid-catalyzed cyclization step. How can I prevent this?
A2: Tar formation, especially in acid-catalyzed reactions like the Fischer synthesis or certain cyclizations, is a common consequence of undesired polymerization or degradation pathways, often exacerbated by heat and strong acids.[6]
-
Causality & Explanation:
-
Excessive Acidity/Temperature: Strong Brønsted acids (like H₂SO₄) or high concentrations of Lewis acids can promote side reactions. Indole rings themselves are susceptible to polymerization under harsh acidic conditions.
-
Reaction "Hot Spots": As mentioned in Q1, poor heat transfer can create localized areas of high temperature, which drastically accelerates the rate of tar formation.
-
-
Troubleshooting & Optimization Protocol:
-
Screen Acid Catalysts: The choice of acid is critical. A systematic screening can reveal a more optimal catalyst. The table below provides a starting point for evaluation.
-
Temperature Control: Maintain a strict and uniform temperature profile. Ensure the reactor's jacket fluid is circulating efficiently and the temperature probe is placed correctly to reflect the internal batch temperature.
-
Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for reaction completion via in-process control (IPC) analysis (e.g., HPLC, UPLC). Do not let the reaction stir for extended periods after completion.
-
Continuous Flow Synthesis: For highly exothermic or fast reactions prone to degradation, transitioning to a continuous flow reactor can be a powerful solution. Flow chemistry offers superior heat and mass transfer, minimizing residence time at high temperatures and significantly reducing byproduct formation.[6]
-
| Catalyst Type | Example | Typical Loading | Advantages for Scale-Up | Potential Drawbacks | Ref. |
| Brønsted Acid | p-TsOH | 5-15 mol% | Cost-effective, well-understood. | Can be harsh; may require neutralization. | [11] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂ | 0.5-1.2 eq | Can offer different selectivity; milder for some substrates. | Stoichiometric amounts often needed; workup can be complex. | [11] |
| Solid Acid | Amberlite IR-120H | Varies (wt%) | Easily filtered off (simplifies workup); reusable. | Can have lower activity; potential for mass transfer issues. | [6] |
| Polyphosphoric Acid (PPA) | PPA | Solvent/Reagent | Strong dehydrating agent, effective for difficult cyclizations. | Highly viscous, difficult to handle/stir at scale; workup is challenging. | [11] |
Q3: My final product purity is low due to closely-related impurities that are difficult to remove by crystallization. What are my options?
A3: Indole syntheses can generate structurally similar impurities (e.g., isomers, over-alkylated products, or partially reduced intermediates) that co-crystallize with the desired product.
-
Causality & Explanation:
-
Incomplete Dehydrogenation: If the synthesis proceeds via an indoline intermediate, incomplete aromatization will leave residual indoline, which has similar polarity to the indole.
-
Isomer Formation: Depending on the synthetic route, small amounts of regioisomers can form that are very difficult to separate.
-
Starting Material Impurities: Impurities present in the initial building blocks can carry through the synthesis to form related byproducts.[6]
-
-
Troubleshooting & Optimization Protocol:
-
Identify the Impurities: Use LC-MS and NMR to definitively identify the structure of the major impurities. Understanding what they are is key to figuring out how they formed.
-
Optimize the "Impurity-Forming" Step:
-
If the impurity is the indoline, revisit the dehydrogenation step. Increase catalyst loading (e.g., Pd/C), reaction time, or temperature, or consider a more potent dehydrogenation system.[10]
-
If it's an isomer, re-evaluate the cyclization conditions (temperature, acid catalyst) to improve regioselectivity.
-
-
Alternative Purification:
-
Column Chromatography: While not ideal for large-scale manufacturing, flash chromatography on silica gel is a viable option for high-value intermediates at the kilo-lab scale.
-
Recrystallization with Different Solvents: Systematically screen a range of solvents (or solvent/anti-solvent pairs) for recrystallization. A different solvent system may offer better selectivity to reject the impurity.[12][13]
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity (or the product) to form a derivative with vastly different physical properties, allowing for separation, followed by a deprotection step.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations for scaling up the synthesis of this compound? A: The primary concerns are:
-
Thermal Runaway: Many indole syntheses are exothermic. A thorough calorimetric study is essential before scaling beyond the lab.[6]
-
Reagent Handling: Reagents like strong acids (H₂SO₄, PPA), hydrides (if used for reduction), and flammable solvents require appropriate personal protective equipment (PPE) and engineering controls (fume hoods, closed-system transfers).
-
Hydrogenation Safety: If the route involves catalytic hydrogenation (e.g., reducing a nitro group or using H₂ with Pd/C), ensure the reactor is properly rated for pressure, equipped with safety relief systems, and that proper grounding and inerting procedures are followed to mitigate ignition risks.
Q: Which analytical techniques are crucial for In-Process Controls (IPCs)? A: For effective process monitoring and control, a combination of techniques is recommended:
-
HPLC/UPLC: The workhorse for reaction monitoring. It can quantify the consumption of starting materials and the formation of the product and key impurities, providing a clear endpoint for the reaction.
-
TLC: A quick, qualitative check for presence/absence of starting material, useful for rapid decisions at the reactor side.
-
LC-MS: Invaluable during process development to quickly identify unknown byproducts and intermediates.
-
¹H NMR: Can be used on crude reaction samples to assess conversion and check for major byproducts if the spectra are clean enough.
Q: My synthesis involves a palladium catalyst. What are the key scale-up challenges? A:
-
Cost: Palladium is expensive, so catalyst loading must be optimized to be as low as possible without sacrificing reaction efficiency.
-
Homogeneity: For homogeneous catalysts, ensuring complete dissolution is key. For heterogeneous catalysts like Pd/C, efficient stirring is required to keep the catalyst suspended and prevent settling.
-
Removal: Residual palladium in the final product is strictly regulated for pharmaceutical compounds. The process must include a validated method for removing palladium to acceptable levels (typically low ppm), which can involve filtration through activated carbon, celite, or treatment with a metal scavenger.
Visualizations & Workflows
Troubleshooting Logic for Low Yield / High Impurity
The following diagram illustrates a general logical workflow for troubleshooting common issues during the scale-up of indole derivative synthesis.
Caption: Troubleshooting workflow for scale-up synthesis issues.
Representative Experimental Protocol: Reductive Cyclization
This protocol describes a lab-scale synthesis of this compound based on the reductive cyclization of an intermediate nitrostyrene, adapted from literature procedures for analogous 5,6-disubstituted indoles.[3] Caution: Perform a thorough safety review before implementing this protocol at any scale.
Step 1: Synthesis of (E)-2-nitro-1-(benzo[d][6][14]dioxol-5-yl)ethene
-
Materials:
-
3,4-Methylenedioxybenzaldehyde (piperonal)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
To a reactor charged with glacial acetic acid, add 3,4-methylenedioxybenzaldehyde (1.0 eq) and ammonium acetate (4.0 eq).
-
Add nitromethane (6.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by TLC or HPLC for the consumption of the aldehyde.
-
Upon completion, cool the mixture to room temperature. The product often precipitates as a yellow solid.
-
Pour the reaction mixture into ice water and stir.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a cold solvent like ethanol or isopropanol.
-
Dry the yellow solid under vacuum to yield the nitrostyrene intermediate.
-
Step 2: Reductive Cyclization to this compound
-
Materials:
-
Procedure:
-
Charge a reactor with the nitrostyrene intermediate (1.0 eq), ethanol, and water.
-
Add ammonium chloride (approx. 4-5 eq) and fine iron powder (approx. 4-5 eq).
-
Heat the suspension to reflux (approx. 80 °C). The reaction is often exothermic, so careful initial heating and monitoring are required.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in an organic solvent (e.g., ethyl acetate or dichloromethane), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.
-
References
- 1. leapchem.com [leapchem.com]
- 2. 5,6-Methylenedioxyindole | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
resolving poor solubility of 5H-1,3-dioxolo[4,5-f]indole in assays
Technical Support Center: 5H-1,3-dioxolo[4,5-f]indole
A Guide to Resolving Poor Solubility in Experimental Assays
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable solutions to overcome these hurdles.
This compound is a versatile heterocyclic compound with a fused indole and dioxole structure, making it a valuable intermediate for developing bioactive molecules like enzyme inhibitors and anticancer agents.[1] However, its hydrophobic nature often leads to solubility issues in the aqueous buffers required for most biological assays. This guide offers a structured approach to troubleshooting these problems, ensuring your experimental results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should be my first step?
A1: Direct dissolution of a hydrophobic compound like this compound in aqueous buffers is rarely successful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.
-
Causality: The indole scaffold is inherently nonpolar. Organic solvents are effective because they can disrupt the crystal lattice of the solid compound and solvate the molecule effectively.
-
Recommended Action: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[][3] Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the compound in a minimal amount of DMSO. Ensure complete dissolution by vortexing.[4]
Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is the most frequent challenge with poorly soluble compounds.[5] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present.
Here are several strategies to mitigate this, starting with the simplest:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the target concentration is too high. Test a lower final concentration of your compound in the assay.[4]
-
Optimize the Co-solvent Percentage: While DMSO is an excellent solvent for the stock, its concentration in the final assay should be minimized. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[6][7][8]
-
Best Practice: Always keep the final DMSO concentration below 1%, and ideally below 0.5%.[5] Ensure every condition in your experiment, including vehicle controls, has the same final DMSO concentration.
-
-
Use an Intermediate Dilution Step: Instead of a large, single dilution from a 100% DMSO stock into the final buffer, perform an intermediate dilution into a buffer containing a higher percentage of organic solvent, or into the buffer itself, before the final dilution. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Increase Mixing Energy: When making the dilution, vortex or sonicate the solution immediately and vigorously to disperse the compound quickly, preventing the formation of large precipitates.[4]
Q3: I've optimized my DMSO concentration and dilution method, but I'm still seeing precipitation over the course of my experiment. What other formulation strategies can I try?
A3: If simple co-solvent optimization isn't sufficient, more advanced formulation techniques may be necessary.
-
Use of Alternative Co-solvents: Sometimes, a different co-solvent or a combination of solvents works better. Consider solvents like Ethanol, Polyethylene Glycol 400 (PEG 400), or N,N-dimethylformamide (DMF).[][9] It's crucial to run a solvent tolerance control to ensure the new solvent doesn't affect your assay.
-
Employ Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[10][11][12]
-
Mechanism: The non-polar indole portion of your compound fits into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative with low toxicity.[12][13]
-
-
pH Adjustment: If your specific derivative of this compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble salt form.[][14]
Q4: How do I know if the solvent or solubilizing agent is interfering with my assay results?
A4: This is a critical validation step. You must run a vehicle control (also known as a solvent control).
-
Expert Insight: The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) and/or solubilizing agent (e.g., HP-β-CD) used in your experiment, but without the test compound. This allows you to subtract any background signal or biological effect caused by the formulation components themselves. If the vehicle control shows a significant effect compared to a buffer-only control, you must reduce its concentration or find an alternative, more inert solubilization method.[6][15]
Troubleshooting Workflows
Visualizing the decision-making process can streamline troubleshooting. The following diagrams outline a logical progression for addressing solubility issues.
References
- 1. leapchem.com [leapchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. alzet.com [alzet.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5H-1,3-dioxolo[4,5-f]indole Synthesis
Welcome to the technical support center for the synthesis of 5H-1,3-dioxolo[4,5-f]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, with a special focus on the pivotal role of catalyst selection.
Introduction
This compound is a vital heterocyclic scaffold found in numerous natural products and serves as a key intermediate in medicinal chemistry and organic synthesis.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and scalability. The selection of an appropriate catalyst is arguably the most critical parameter influencing the success of the reaction, directly impacting reaction rate, selectivity, and the formation of side products. This guide provides a structured approach to troubleshooting common issues and making informed decisions on catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound core?
The most established and widely utilized method for constructing the indole ring system of this molecule is the Fischer Indole Synthesis .[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, the required precursor is typically formed from the condensation of 4,5-methylenedioxyphenylhydrazine with a suitable ketone or aldehyde. Other modern methods, such as palladium-catalyzed cross-coupling reactions (e.g., Larock indole synthesis), also exist but the Fischer synthesis remains a robust and common choice.[4]
Q2: Why is catalyst selection so critical in the Fischer Indole Synthesis of this specific molecule?
Catalyst selection is paramount for several reasons:
-
Mechanism Activation: The key step of the Fischer synthesis is a[5][5]-sigmatropic rearrangement, which requires an acid catalyst to promote the initial tautomerization of the hydrazone to its reactive ene-hydrazine form.[2]
-
Reaction Rate: The strength and type of acid (Brønsted vs. Lewis) directly influence the rate of cyclization. An insufficiently acidic catalyst may lead to a sluggish or incomplete reaction.
-
Side Reaction Suppression: The reaction is notoriously sensitive to acid strength.[5] Excessively strong acids or high temperatures can lead to degradation of the starting material or the desired indole product, as well as promoting polymerization and the formation of tar-like substances. The dioxolo group can also be sensitive to harsh acidic conditions.
-
Regioselectivity: In cases where unsymmetrical ketones are used, the catalyst can influence which enol-hydrazine intermediate is formed, thereby affecting the regiochemistry of the final product.[3]
Q3: Can you illustrate the general mechanism of the acid-catalyzed Fischer Indole Synthesis?
Certainly. The mechanism involves several key steps, initiated by the acid catalyst. The following diagram outlines the widely accepted pathway.
Caption: General mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Question: "My Fischer indole synthesis for this compound is resulting in very low yields (<20%). I've confirmed the identity of my starting materials. What are the likely catalyst-related causes?"
Answer: Low yield is the most common issue and is frequently tied directly to the catalyst system. Here are the primary factors to investigate:
-
Inappropriate Acid Strength: This is the most critical variable. The reaction requires a delicate balance.
-
Cause: An acid that is too weak may not efficiently catalyze the initial tautomerization to the ene-hydrazine intermediate, leading to an incomplete reaction. Conversely, an overly strong acid can cause decomposition of the starting materials or the electron-rich indole product.[5]
-
Solution: A screening of different acid catalysts is highly recommended. Start with milder Lewis acids like zinc chloride (ZnCl₂) or move to Brønsted acids of varying strengths. Polyphosphoric acid (PPA) is often effective but can be harsh.[2] Acetic acid can be a milder alternative for sensitive substrates.
-
-
Catalyst Loading: The amount of catalyst used is crucial.
-
Cause: Insufficient catalyst will lead to a slow and incomplete reaction. Excess catalyst, especially a strong acid, can exacerbate side reactions and decomposition.
-
Solution: Begin with a catalytic amount (e.g., 0.1-0.2 equivalents for Lewis acids) and systematically increase the loading while monitoring the reaction by TLC or LC-MS. For catalysts that also act as a solvent (like PPA), the concentration and temperature are the key variables to optimize.
-
-
Homogeneity and Solubility: The catalyst must be able to interact with the substrate.
-
Cause: If the chosen catalyst and substrate are not soluble in the reaction solvent, the reaction will be slow and inefficient due to mass transfer limitations.
-
Solution: Ensure your solvent system can dissolve both the phenylhydrazone precursor and the catalyst. For instance, when using ZnCl₂, solvents like ethanol or acetic acid are common. Some modern approaches utilize ionic liquids which can serve as both the solvent and catalyst.[6]
-
Catalyst Comparison Table for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Catalytic amounts, often reflux in ethanol or acetic acid | Generally milder, good for sensitive substrates, can improve yields where N-N cleavage is an issue.[5] | Can be hygroscopic, requiring anhydrous conditions. Work-up can be more complex. |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Catalytic to stoichiometric amounts | Inexpensive, readily available, effective for many substrates. | Can be too harsh, leading to charring and side products.[5] Difficult work-up. |
| Polyphosphoric Acid (PPA) | N/A | Often used as both catalyst and solvent, 80-120 °C | Powerful dehydrating agent, often gives good yields when other acids fail.[2] | Highly viscous, making stirring and work-up difficult. Can be harsh. |
| Solid Acids | Amberlyst-15, Montmorillonite Clay | Heterogeneous catalysis, reflux | Easy to remove by filtration, simplifying work-up and product isolation. Recyclable. | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. |
Problem 2: Formation of Significant Impurities and Side Products
Question: "My reaction produces the desired product, but it's contaminated with multiple side products, making purification a nightmare. How can my choice of catalyst help?"
Answer: Catalyst choice is central to controlling selectivity and minimizing side reactions.
-
Polymerization/Tar Formation:
-
Cause: This is a classic sign of excessively harsh reaction conditions, often driven by a very strong acid catalyst (e.g., concentrated H₂SO₄) or too high a temperature. The electron-rich indole product can polymerize under these conditions.
-
Solution: Switch to a milder catalyst. ZnCl₂ is an excellent first choice to try.[5] Alternatively, using the same Brønsted acid but at a lower temperature for a longer duration can also mitigate decomposition.
-
-
Incomplete Cyclization or Isomeric Impurities:
-
Cause: This can result from a catalyst that is too weak or an insufficient reaction time/temperature. The reaction may stall at an intermediate stage. If using an unsymmetrical ketone, a non-selective catalyst might produce a mixture of indole regioisomers.[3]
-
Solution: A slightly stronger acid or higher temperature may be required. For regioselectivity issues, Lewis acids sometimes offer better control than Brønsted acids. A systematic screening of conditions is essential.
-
Problem 3: Catalyst Deactivation or Inactivity
Question: "The reaction starts but then stalls, suggesting my catalyst is deactivating. What could be causing this?"
Answer: Catalyst deactivation is a serious issue that can halt your synthesis.
-
Cause 1: Poisoning: Impurities in your starting materials or solvent can act as catalyst poisons. Water is a common poison for Lewis acids, hydrolyzing them to less active species. Bases (e.g., residual starting hydrazine) can neutralize acid catalysts.[7]
-
Solution: Ensure your reagents and solvents are pure and anhydrous, especially when using water-sensitive Lewis acids like AlCl₃ or BF₃·OEt₂. Purification of the phenylhydrazone precursor before the cyclization step is highly recommended.
-
Cause 2: Coking/Fouling: At high temperatures, organic materials can decompose and deposit on the catalyst surface (especially heterogeneous catalysts), blocking active sites.[7]
-
Solution: Lower the reaction temperature. If using a solid catalyst, it may need to be washed or regenerated after the reaction.
Experimental Protocols and Workflows
Protocol: Catalyst Screening for the Synthesis of this compound
This protocol outlines a general procedure for screening various acid catalysts. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation of the Phenylhydrazone Precursor:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5-methylenedioxyphenylhydrazine in ethanol.
-
Add 1.05 equivalents of the desired carbonyl compound (e.g., acetone or cyclohexanone).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure. The crude phenylhydrazone can often be used directly or purified by recrystallization.
-
-
Parallel Catalyst Screening:
-
Set up four separate reaction vessels (e.g., microwave vials or small flasks with reflux condensers).
-
To each vessel, add an equal amount (e.g., 100 mg) of the phenylhydrazone precursor.
-
Vessel 1 (Lewis Acid): Add 10 mL of anhydrous ethanol and 0.3 equivalents of zinc chloride (ZnCl₂).
-
Vessel 2 (Brønsted Acid): Add 10 mL of glacial acetic acid and 5% v/v concentrated sulfuric acid (H₂SO₄).
-
Vessel 3 (PPA): Add 1 mL of polyphosphoric acid (PPA) and stir to form a paste.
-
Vessel 4 (Solid Acid): Add 10 mL of toluene and 100 mg of Amberlyst-15 resin (pre-dried).
-
Heat all reactions to 80-100 °C and monitor their progress every 30 minutes using TLC or LC-MS.
-
-
Work-up and Analysis:
-
Vessels 1, 2, 4: Cool to room temperature, quench with a saturated sodium bicarbonate solution until neutral, and extract with ethyl acetate (3 x 20 mL). Combine organic layers, dry with Na₂SO₄, and concentrate.
-
Vessel 3 (PPA): Cool the reaction, then carefully pour it onto crushed ice with vigorous stirring. Neutralize with a strong base (e.g., 10M NaOH) and extract with ethyl acetate.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative yield and purity.
-
Workflow Diagram
Caption: Experimental workflow for catalyst optimization.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5H-1,3-dioxolo[4,5-f]indole Derivatives and Other Prominent Indole Alkaloids
This guide provides a detailed comparative analysis of the bioactivity of derivatives of the synthetic indole alkaloid, 5H-1,3-dioxolo[4,5-f]indole, with naturally occurring and well-studied indole alkaloids: serotonin, psilocin (the active metabolite of psilocybin), and melatonin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel indole-based compounds.
Introduction to this compound and Comparator Alkaloids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a synthetic heterocyclic compound, presents a unique fusion of an indole ring with a methylenedioxy group. While the bioactivity of the parent compound is not extensively documented, its derivatives are emerging as molecules of interest in therapeutic research, particularly in oncology.[2] This guide will focus on the bioactivity of 1-benzo[3][4]dioxol-5-yl-3-N-fused heteroaryl indoles, which are derivatives of this compound.
For a robust comparison, we will evaluate the bioactivity of these synthetic derivatives against three well-known indole alkaloids with diverse and potent physiological effects:
-
Serotonin (5-hydroxytryptamine): A crucial neurotransmitter involved in a vast array of physiological processes, including mood regulation, appetite, and sleep.[5][6] Its role in cancer cell proliferation is also an area of active investigation.[7]
-
Psilocin (4-hydroxy-N,N-dimethyltryptamine): The primary psychoactive metabolite of psilocybin, known for its potent effects on the central nervous system through interaction with serotonin receptors.[8] Recent studies have also explored its antimicrobial properties.[3]
-
Melatonin (N-acetyl-5-methoxytryptamine): A hormone primarily known for regulating the sleep-wake cycle, it also exhibits significant antioxidant, immunomodulatory, and oncostatic activities.[9][10]
This guide will delve into a comparative analysis of their anticancer, antimicrobial, and neurological activities, supported by experimental data from peer-reviewed literature.
Comparative Bioactivity Analysis
Anticancer Activity
The exploration of indole alkaloids as anticancer agents is a burgeoning field. Here, we compare the cytotoxic effects of this compound derivatives with the known anticancer properties of melatonin, and the less-defined roles of psilocybin and serotonin in cancer.
A recent study on 1-benzo[3][4]dioxol-5-yl-3-N-fused heteroaryl indoles has demonstrated their potent anticancer activity against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives are presented in the table below.
| Compound/Drug | LNCaP (Prostate Cancer) IC50 (nM) | MIA PaCa-2 (Pancreatic Cancer) IC50 (nM) | CCRF-CEM (Leukemia) IC50 (nM) | Reference |
| 3-N-benzo[2][3][5]oxadiazole indole derivative (17) | - | 644 | 328 | [2] |
| 3-N-2-methylquinoline indole derivative (20) | - | - | - | [2] |
Data for LNCaP and MIA PaCa-2 with compound 20 were not specified in the reference.
Melatonin has been shown to inhibit the proliferation of androgen-dependent prostate cancer cells (LNCaP) in the nanomolar range.[2][3] It has also been reported to inhibit cell viability and induce apoptosis in the human pancreatic carcinoma cell line MIA PaCa-2.[1][6] While direct IC50 values are not always consistently reported in a comparable format, some studies indicate that millimolar concentrations of melatonin are effective in inhibiting various cancer cell lines.[11][12] There is also evidence of melatonin's potential in treating leukemia.[13]
Serotonin exhibits a complex, often proliferative, role in cancer.[7][16] It has been shown to stimulate the growth of prostate cancer cell lines, including LNCaP, in a dose-dependent manner.[17] Therefore, it is generally considered a promoter of cancer cell growth rather than an inhibitor.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial compounds.[1] Here, we compare the known antimicrobial activities of psilocybin and melatonin. While direct antimicrobial data for this compound derivatives is not yet available, the broader class of indole alkaloids has shown significant promise.[18]
| Compound/Drug | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Psilocybin | Bacteria (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) | 12.5 µg/mL | [3] |
| Fungi (e.g., Candida tropicalis, Trichophyton rubrum) | 6.25 µg/mL | [3] | |
| Melatonin | Gram-positive bacteria | 250 µg/mL | |
| Gram-negative bacteria | 31.25 - 125 µg/mL | [5] | |
| mcr-1 carrying E. coli (in synergy with colistin) | 0.25 µg/mL (for colistin) | [4] |
While there is no direct evidence of serotonin's intrinsic antimicrobial activity, some selective serotonin reuptake inhibitors (SSRIs) have been shown to possess activity against Gram-positive microorganisms and can act synergistically with antibiotics.[5]
Neurological Activity
The interaction of indole alkaloids with receptors in the central nervous system is a hallmark of their bioactivity. This is particularly true for serotonin and psilocin. The binding affinity (Ki) of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Serotonin | 5-HT1E | Low affinity | [8] |
| 5-HT6 | 65 nM | [8] | |
| Psilocin | 5-HT2A | ~10 nM (estimated from EC50) | [6] |
| Melatonin | MT1 (human) | 80 pM | [2] |
| MT2 (human) | 383 pM | [2] |
The derivatives of this compound have not yet been extensively profiled for their neurological activity, representing a potential area for future research.
Structure-Activity Relationship and Mechanistic Insights
The diverse bioactivities of these indole alkaloids can be attributed to the specific substitutions on the indole core. The methylenedioxy group in this compound derivatives likely influences their electronic properties and steric profile, contributing to their potent anticancer activity. The heteroaryl moieties at the 3-position in the studied derivatives appear to be crucial for their cytotoxicity.[2]
In contrast, the hydroxyl group at the 5-position of serotonin is key to its role as a neurotransmitter. Psilocin's psychedelic effects are primarily mediated by its agonistic activity at the 5-HT2A receptor.[6] Melatonin's activity is governed by its N-acetyl and 5-methoxy substitutions, which allow it to interact with its specific MT1 and MT2 receptors.[2]
The anticancer mechanism of the 1-benzo[3][4]dioxol-5-yl-3-N-fused heteroaryl indoles has been shown to involve the induction of apoptosis and cell cycle arrest at the S phase in leukemia cells.[2] Melatonin's oncostatic effects are multifaceted, involving the modulation of cell cycle, induction of apoptosis, and anti-angiogenic properties.[10]
Experimental Methodologies
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are representative protocols for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, MIA PaCa-2, or CCRF-CEM) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Culture the target microorganism (bacteria or fungi) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Visualization
The induction of apoptosis is a key mechanism for many anticancer agents. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by compounds like the this compound derivatives.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound derivatives, particularly in the realm of anticancer research. Their potent cytotoxicity against various cancer cell lines positions them as promising candidates for further drug development. In comparison, while melatonin also exhibits oncostatic properties, the studied synthetic derivatives demonstrate high potency in the nanomolar range. Psilocybin and serotonin, while potent in their own biological domains, show less promise as direct anticancer agents, with serotonin often promoting cancer cell growth.
In the context of antimicrobial activity, psilocybin and melatonin have demonstrated efficacy against a range of pathogens, suggesting that the broader class of indole alkaloids warrants further investigation for novel antibiotic development. The neurological activity of these compounds is highly structure-dependent, with psilocin's potent interaction with serotonin receptors being a prime example.
Future research should focus on elucidating the full bioactivity profile of this compound and its derivatives, including their antimicrobial and neurological effects, to fully understand their therapeutic potential.
References
- 1. Melatonin May Increase Anticancer Potential of Pleiotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative action of melatonin on human prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative action of melatonin on human prostate cancer LNCaP cells. | Semantic Scholar [semanticscholar.org]
- 4. Melatonin Analogue Antiproliferative and Cytotoxic Effects on Human Prostate Cancer Cells [mdpi.com]
- 5. Antimicrobial activity of psychotropic drugs: selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin induces cell apoptosis in Mia PaCa-2 cells via the suppression of nuclear factor-κB and activation of ERK and JNK: A novel therapeutic implication for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of inhibitory effects of melatonin on prostate cancer cell proliferation, migration and invasion | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Melatonin as a regulator of apoptosis in leukaemia: molecular mechanism and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activities of Mushrooms: A Neglected Source for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Melatonin decreases androgen-sensitive prostate cancer growth by suppressing SENP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial activity of antidepressants on normal gut microbiota: Results of the in vitro study [frontiersin.org]
A Comparative Guide to Indole Scaffolds in Oncology: Established Drugs vs. The Novel 5H-1,3-dioxolo[4,5-f]indole System
Introduction: The Indole as a Privileged Scaffold in Oncology
The indole nucleus, a simple bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and has earned the title of a "privileged scaffold." Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets, and its versatile chemistry permits fine-tuning of pharmacological properties.[1][2] This has led to the development of a vast library of natural and synthetic indole derivatives with potent anticancer activities, including clinically approved drugs.[3][4]
This guide provides a comparative analysis of established, mechanistically diverse substituted indoles against the emerging, yet largely uncharacterized, 5H-1,3-dioxolo[4,5-f]indole scaffold. While the former represents a validated and diverse arsenal in the fight against cancer, the latter offers a glimpse into novel chemical space. We will delve into the mechanisms of action of validated indole classes, present the supporting experimental data, and provide a robust framework of protocols for researchers interested in exploring the potential of new indole-based chemical entities.
Part 1: The Diverse Arsenal of Substituted Indoles in Cancer Therapy
The therapeutic success of indole derivatives stems from their ability to target a wide range of cancer hallmarks. We can broadly classify these agents based on their primary mechanism of action.
Class I: Microtubule Dynamics Modulators
Microtubules are essential cytoskeletal polymers involved in maintaining cell structure and, critically, forming the mitotic spindle required for cell division.[5] Disrupting their dynamic process of polymerization and depolymerization is a proven strategy for inducing mitotic arrest and apoptosis in cancer cells.
Mechanism of Action: The most famous examples of this class are the Vinca alkaloids , such as vinblastine and vincristine, derived from the periwinkle plant. These complex indole-containing natural products function by binding to β-tubulin subunits.[6] This binding inhibits the polymerization of tubulin into microtubules, effectively dissolving the mitotic spindle.[7] At higher concentrations, this leads to cell cycle arrest in the M-phase and subsequent apoptosis.[8]
Representative Agents and Applications:
| Compound | Origin | Clinical Application |
| Vincristine | Natural Product | Acute lymphoblastic leukemia, Hodgkin's lymphoma, neuroblastoma[4] |
| Vinblastine | Natural Product | Hodgkin's lymphoma, testicular cancer, breast cancer[3] |
| Vinorelbine | Semi-synthetic | Non-small-cell lung cancer, breast cancer |
Class II: Tyrosine Kinase Inhibitors
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. Inhibiting the tyrosine kinase activity of VEGFR blocks downstream signaling, thereby preventing angiogenesis.[9][10]
Mechanism of Action: Several indole-based molecules function as potent tyrosine kinase inhibitors (TKIs). Pazopanib is a multi-targeted TKI that inhibits VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[11] By blocking the ATP-binding site of these receptors, pazopanib prevents their autophosphorylation, halting the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[12] This effectively "starves" the tumor by cutting off its blood supply. Another indole derivative, Semaxanib , was developed as a selective VEGFR2 inhibitor, though its clinical development was discontinued.[13][14]
Comparative Efficacy Data (IC₅₀):
| Compound | Target | IC₅₀ Value | Cancer Type Application |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | Kinase Inhibition | Renal Cell Carcinoma, Soft Tissue Sarcoma[12] |
| Semaxanib | VEGFR2 (Flk-1/KDR) | 1.23 µM | Investigational[15] |
Class III: Pleiotropic Signaling Modulators
Some indole derivatives do not have a single, highly specific target but instead modulate multiple signaling pathways that are dysregulated in cancer.
Mechanism of Action: Indole-3-carbinol (I3C) , a compound found in cruciferous vegetables, and its primary metabolite, 3,3'-diindolylmethane (DIM), are prime examples. Their anticancer effects are pleiotropic, meaning they affect numerous targets simultaneously.[16] Key mechanisms include:
-
Cell Cycle Arrest: I3C induces a G1 cell cycle arrest by upregulating CDK inhibitors like p21 and p27 and downregulating cyclins and CDKs.[17]
-
Apoptosis Induction: They can induce apoptosis by modulating the Akt-NFκB survival pathway and activating stress-related kinases.[18]
-
Hormone Regulation: I3C acts as a negative regulator of estrogen receptor signaling, making it a promising agent for hormone-dependent cancers like breast cancer.
Due to their broad activity and low toxicity, I3C and DIM are often considered in chemoprevention and as adjuvants to conventional therapies.[16]
Part 2: The Emerging Scaffold: this compound
In contrast to the well-documented indoles above, This compound (CAS 267-48-1) is a novel scaffold with virtually no published data on its biological activity.[19] It is commercially available as a synthetic intermediate, suggesting its potential use in building more complex molecules.[20]
Structural Analysis and Hypothesized Potential:
The defining feature of this molecule is the fusion of the indole's 5- and 6-positions with a 1,3-dioxolo (methylenedioxy) ring. This structural motif is not a stranger to biologically active compounds. For instance, researchers have synthesized 6,7-methylenedioxy-quinolin-4-one derivatives that display potent, sub-micromolar cytotoxicity against various cancer cell lines, inducing G2/M phase arrest and apoptosis.[21]
The rationale for investigating this scaffold in cancer research is based on several key hypotheses:
-
Altered Target Affinity: The rigid, planar dioxolo ring significantly changes the electronic distribution and topography of the indole core. This could lead to novel interactions with protein targets that are not engaged by simpler substituted indoles.
-
Metabolic Stability: The methylenedioxy bridge is a known inhibitor of cytochrome P450 (CYP450) enzymes. Incorporating this group could increase the metabolic stability and bioavailability of the parent molecule, a desirable trait in drug development.
-
Novel Chemical Space: It provides a unique and underexplored starting point for generating new chemical libraries for high-throughput screening. A crystallographic study has confirmed the synthesis of an N-tosylated derivative, demonstrating that the scaffold is chemically tractable.[22]
However, without experimental data, this remains speculative. The true potential of the this compound core can only be unlocked through systematic evaluation using standardized assays.
Part 3: Experimental Framework for Evaluating Novel Indole Scaffolds
To characterize the anticancer potential of a novel compound like this compound or its derivatives, a tiered approach of in vitro assays is essential. Below are detailed, field-proven protocols for foundational experiments.
Workflow for Initial Compound Evaluation
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Causality: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[23] Propidium Iodide (PI), a fluorescent DNA intercalator, is excluded by cells with intact membranes but can enter late apoptotic and necrotic cells, staining their nuclei.
-
Objective: To quantify the induction of apoptosis by a test compound.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge all cells at 300 x g for 5 minutes and wash once with cold PBS.[24]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI staining solution.[23][24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Causality: This allows time for Annexin V to bind to exposed PS and for PI to enter any cells with compromised membranes.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M phase (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 phase (2N DNA), while cells in S phase will have an intermediate intensity.
-
Objective: To determine if a test compound induces cell cycle arrest at a specific phase.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).
-
Causality: Ethanol fixation permeabilizes the cell membrane, allowing PI to access the nuclear DNA, while preserving the cell's overall structure.
-
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A.[7]
-
Causality: RNase A is crucial as it degrades RNA, which PI can also bind to, ensuring that the fluorescence signal comes only from DNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the red fluorescence.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify any cell cycle arrest.
Conclusion
The indole scaffold is undeniably a rich source of anticancer agents, with a proven track record from natural products like Vinca alkaloids to targeted synthetic drugs like Pazopanib. These established compounds offer a high bar for performance, targeting key cancer vulnerabilities such as cell division, angiogenesis, and survival signaling.
In stark contrast, This compound represents uncharted territory. While its unique fused methylenedioxy ring offers intriguing possibilities for novel pharmacology and improved metabolic properties, its potential remains purely theoretical. There is currently no experimental evidence to support its efficacy as an anticancer agent. This guide provides the necessary context and a clear experimental framework for researchers to begin the systematic investigation required to determine if this novel scaffold can one day join the ranks of its well-established indole relatives in the oncological pharmacopeia. The path from a chemical curiosity to a therapeutic reality is long, but it begins with the rigorous application of the foundational assays detailed herein.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. atcc.org [atcc.org]
- 9. proteopedia.org [proteopedia.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.org [static.igem.org]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 267-48-1|5H-[1,3]Dioxolo[4,5-f]indole|BLD Pharm [bldpharm.com]
- 20. leapchem.com [leapchem.com]
- 21. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Establishing a Reference Standard for 5H-1,3-dioxolo[4,5-f]indole: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of well-characterized reference standards is the cornerstone of accurate and reproducible scientific investigation. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of 5H-1,3-dioxolo[4,5-f]indole, also known as 5,6-methylenedioxyindole, to establish it as a chemical reference standard.
This document moves beyond a simple recitation of methods to provide the scientific rationale behind the chosen protocols. By understanding the "why," researchers can better adapt and troubleshoot these procedures, ensuring the generation of a reference material suitable for the most demanding applications, from quantitative analysis to metabolic studies. We will explore a multi-faceted approach to characterization, ensuring a holistic and robust validation of the standard's identity, purity, and stability.
The Critical Role of a Reference Standard
In the landscape of drug discovery and development, this compound serves as a valuable heterocyclic building block for the synthesis of bioactive molecules, including potential enzyme inhibitors and receptor ligands.[1] An established reference standard is indispensable for:
-
Accurate Quantification: Ensuring the precise measurement of the compound in various matrices.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in synthesized batches.
-
Metabolic Studies: Serving as a definitive analytical standard for identifying metabolites in in vitro and in vivo systems.
-
Inter-laboratory Consistency: Facilitating the comparison and reproducibility of data across different research groups.
This guide will compare the proposed in-house established reference standard with commercially available, lower-purity grades of this compound, highlighting the critical differences in characterization and quality.
Synthesis and Purification: A Pathway to High Purity
While several commercial suppliers offer this compound with purities ranging from 95-98%, establishing a reference standard necessitates a purity of ≥99.5%.[1] This requires a carefully controlled synthesis and multi-step purification process. The foundational synthesis of 5,6-methylenedioxyindole was reported by Burton and Duffield in 1949.[2] Building upon this and modern synthetic methodologies for related 5,6-dihydroxyindoles, we propose the following robust synthetic and purification strategy.
Proposed Synthetic Pathway
A plausible modern approach involves the synthesis of 5,6-dihydroxyindole as a key intermediate, followed by a methylenation reaction.
References
A Researcher's Guide to Navigating Kinase Inhibitor Selectivity: Cross-Reactivity Studies of 5H-1,3-dioxolo[4,5-f]indole-Based Inhibitors
Introduction: The Promise and Peril of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activity.[1][2] Its unique structure allows it to mimic peptides and bind reversibly to various enzymes, making it a fertile ground for drug discovery.[2][3] Within this family, the 5H-1,3-dioxolo[4,5-f]indole core represents a versatile building block for developing novel therapeutic agents, particularly enzyme inhibitors for oncology.[4]
However, the very features that make indole derivatives effective also present a formidable challenge: selectivity. This is especially true in the development of protein kinase inhibitors, one of the most successful classes of modern cancer therapeutics.[5] The human kinome consists of over 500 proteins that share a highly conserved ATP-binding pocket, the primary target for most small-molecule inhibitors.[5] Consequently, an inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects, toxicity, and a complex pharmacological profile that can confound clinical development.[6][7]
This guide provides a framework for rigorously evaluating the cross-reactivity of novel inhibitors based on the this compound scaffold. We will compare their performance to established alternatives, provide detailed experimental protocols for assessing selectivity, and explain the causality behind these experimental choices to ensure robust and reliable data.
Comparative Analysis: Deconstructing Selectivity Profiles
To illustrate the importance of comprehensive profiling, let us consider a hypothetical scenario comparing two novel this compound-based inhibitors, Compound A (designed for high selectivity) and Compound B (a less optimized precursor), against Sunitinib. Sunitinib is a multi-kinase inhibitor approved for treating renal cell carcinoma and other cancers, known for its activity against VEGFR and PDGFR, but also for its broad off-target profile.[8]
Table 1: Comparative Kinase Inhibition Profile (Biochemical Assay)
| Kinase Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Sunitinib (Ki, nM) |
| VEGFR2 (Primary Target) | 5 | 15 | 9 |
| PDGFRβ (Primary Target) | 8 | 25 | 2 |
| c-KIT | 250 | 45 | 15 |
| FLT3 | >1000 | 80 | 25 |
| SRC | >5000 | 250 | 150 |
| CDK2 | >10000 | 1500 | >1000 |
| RET | 850 | 95 | 30 |
Data for Compound A and B are hypothetical for illustrative purposes. Sunitinib data is representative of published values.
Interpretation:
-
Compound A demonstrates a highly selective profile. It is potent against its intended targets (VEGFR2, PDGFRβ) but shows significantly weaker activity (>30-fold lower) against common off-targets like c-KIT and RET, and is virtually inactive against SRC and CDK2. This profile suggests a lower potential for mechanism-based toxicity.
-
Compound B is less selective. While it inhibits the primary targets, it also shows potent activity against multiple other kinases (c-KIT, FLT3, RET). This promiscuity can make it difficult to attribute the observed cellular phenotype to the intended targets and increases the risk of off-target side effects.[7]
-
Sunitinib serves as a benchmark for a multi-kinase inhibitor. Its broad-spectrum activity is integral to its therapeutic efficacy but also contributes to its known side-effect profile.
This biochemical data is the essential first step, but it doesn't confirm target engagement in a physiological context. For this, we turn to cellular-based methods.
Methodologies for Assessing Cross-Reactivity
A robust cross-reactivity study relies on a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular assays.[9]
Large-Scale Kinase Panel Screening (Biochemical)
This is the industry-standard first-pass approach to map the selectivity of a compound.[7] It involves screening the inhibitor against a large panel of purified kinases (often >400) to measure its binding affinity (Kd) or inhibitory activity (IC50).
Causality Behind Experimental Choices:
-
Why a large panel? The similarity of ATP binding sites necessitates a broad screen to uncover unexpected off-targets that would be missed by testing against only a few related kinases.[6]
-
Why a single high concentration first? An initial screen at a high concentration (e.g., 1 or 10 µM) is a cost-effective strategy to quickly identify any kinase with significant interaction.[7] Only the "hits" from this primary screen are then followed up with full dose-response curves to determine precise IC50 or Kd values.
-
Binding vs. Enzymatic Assays: Competition binding assays (which measure Kd) are often preferred for initial profiling as they are independent of ATP concentration and enzyme activity, providing a more direct measure of compound interaction.[7]
Experimental Workflow: Kinase Selectivity Profiling
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. leapchem.com [leapchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 5H-1,3-dioxolo[4,5-f]indole: From Classic Reactions to Modern Innovations
The 5H-1,3-dioxolo[4,5-f]indole core, a prominent scaffold in medicinal chemistry and natural product synthesis, presents a unique synthetic challenge. Its utility as a building block for bioactive molecules, including enzyme inhibitors and receptor ligands, necessitates efficient and scalable synthetic routes.[1] This guide provides a comparative analysis of key methodologies for the synthesis of this important heterocyclic system, offering insights into the strategic advantages and practical limitations of each approach. We will delve into the venerable Fischer indole synthesis, the versatile Leimgruber-Batcho and Larock methods, and a contemporary visible-light-promoted cyclization, providing both mechanistic understanding and actionable experimental protocols for researchers in drug development and organic synthesis.
Introduction to the this compound Scaffold
The fusion of the indole nucleus with a methylenedioxy group at the 5- and 6-positions creates a planar, electron-rich heterocyclic system with distinct physicochemical properties. This structural motif is found in a variety of naturally occurring and synthetic compounds with significant biological activity. The development of robust synthetic routes is therefore a critical endeavor for the exploration of new chemical space and the generation of novel pharmaceutical leads.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. Here, we compare four distinct and representative approaches.
| Synthesis Route | Key Precursors | General Yields | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 3,4-Methylenedioxyphenylhydrazine, Aldehyde/Ketone | Moderate to Good | Well-established, readily available starting materials. | Harsh acidic conditions, potential for side reactions, limited to specific substitution patterns. |
| Leimgruber-Batcho Indole Synthesis | 4,5-Methylenedioxy-2-nitrotoluene | Good to Excellent | High yields, mild conditions, access to 2,3-unsubstituted indoles. | Multi-step precursor synthesis. |
| Larock Indole Synthesis | 2-Halo-4,5-methylenedioxyaniline, Alkyne | Good to Excellent | High functional group tolerance, convergent, direct access to 2,3-disubstituted indoles. | Use of expensive palladium catalysts and ligands. |
| Visible-Light-Promoted Reductive Cyclization | Substituted 2-azidostyrene derivative | Good | Mild, metal-free, high functional group tolerance. | Limited to specific precursors, may require synthesis of complex starting materials. |
I. The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, developed in 1883, remains a cornerstone of heterocyclic chemistry.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][4]
Mechanistic Rationale
The accepted mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the indole ring. The choice of a strong Brønsted or Lewis acid is crucial for promoting the key cyclization step.[2]
Figure 1: Generalized workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Burton and Duffield, J. Chem. Soc., 1949, 78.
-
Preparation of 3,4-Methylenedioxyphenylhydrazine:
-
3,4-Methylenedioxyaniline is diazotized with sodium nitrite in hydrochloric acid at 0-5 °C.
-
The resulting diazonium salt is reduced with stannous chloride in concentrated hydrochloric acid to yield 3,4-methylenedioxyphenylhydrazine hydrochloride.
-
The free base is liberated by treatment with a strong base (e.g., NaOH) and extracted into an organic solvent.
-
-
Fischer Indole Synthesis:
-
A mixture of 3,4-methylenedioxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid to yield the 2-carboxylic acid derivative, or acetone for the 2-methyl derivative) is heated in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride.
-
The reaction is monitored by thin-layer chromatography until the starting material is consumed.
-
The reaction mixture is then cooled, neutralized, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography or recrystallization.
-
II. The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative
The Leimgruber-Batcho synthesis provides an efficient route to indoles, particularly those unsubstituted at the 2- and 3-positions.[6] The key steps involve the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization.[6]
Mechanistic Rationale
The reaction begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-o-nitrostyrene intermediate. This is followed by the reduction of the nitro group, which triggers a spontaneous cyclization and elimination of dimethylamine to afford the indole.[7] A variety of reducing agents can be employed, including Raney nickel and hydrogen, palladium on carbon, or stannous chloride.[6]
References
- 1. Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
head-to-head comparison of 5H-1,3-dioxolo[4,5-f]indole derivatives' efficacy
An In-Depth Guide to the Comparative Efficacy of 5H-1,3-dioxolo[4,5-f]indole Derivatives as Anticancer Agents
Abstract
The this compound core, an elegant fusion of indole and dioxole ring systems, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a fertile ground for the development of novel therapeutic agents, particularly in oncology.[1][3] Derivatives of this scaffold have demonstrated potent efficacy against a range of cancer types by targeting fundamental cellular processes. This guide provides a head-to-head comparison of the efficacy of two distinct, representative derivatives, illustrating the profound impact of subtle chemical modifications on biological activity. We will dissect the structure-activity relationships (SAR), present supporting experimental data from validated in vitro and in vivo models, and provide detailed protocols to ensure reproducibility and foster further investigation.
The this compound Scaffold: A Foundation for Potency
The indole nucleus is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to participate in various biological interactions.[3][4] The fusion of a 1,3-dioxole ring to the indole 'f' face imparts significant conformational rigidity and modulates the electronic character of the aromatic system.[1][2] This rigid framework serves as an excellent platform for the precise spatial orientation of pharmacophoric substituents, enabling high-affinity interactions with biological targets. The multiple reactive sites on the scaffold allow for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
This guide will focus on a comparative analysis of two rationally designed derivatives, designated Compound 101 and Compound 102 , which differ only by the substituent at the 2-position of the indole core.
-
Compound 101: Features a 3,4,5-trimethoxyphenyl group, a moiety frequently associated with potent tubulin polymerization inhibitors.
-
Compound 102: Features a sterically smaller 4-methoxyphenyl group.
This comparison is designed to illuminate the causal relationship between the substitution pattern and the resulting anticancer efficacy, a common investigative theme in the development of indole-based agents.[4][5]
Comparative Efficacy Analysis: Compound 101 vs. Compound 102
The central hypothesis is that the trimethoxyphenyl moiety of Compound 101 will confer superior activity by providing more extensive and favorable interactions with its molecular target compared to the smaller methoxyphenyl group of Compound 102.
In Vitro Antiproliferative Activity
The initial evaluation of anticancer efficacy involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The choice of cell lines—A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma)—provides a broad representation of common solid tumors.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: Cells are treated with serial dilutions of Compound 101, Compound 102 (ranging from 0.01 µM to 100 µM), or a vehicle control (0.1% DMSO) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. This allows viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 1: Comparative IC₅₀ Values (µM) of Test Compounds
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
| Compound 101 | 0.22 ± 0.03 | 0.18 ± 0.02 | 0.31 ± 0.04 |
| Compound 102 | 4.5 ± 0.6 | 3.8 ± 0.5 | 5.2 ± 0.7 |
| Doxorubicin (Control) | 0.45 ± 0.05 | 0.30 ± 0.04 | 0.55 ± 0.06 |
Interpretation: The data unequivocally demonstrate the superior in vitro potency of Compound 101.[4] Its IC₅₀ values are in the nanomolar range and are consistently 15-20 fold lower than those of Compound 102 across all tested cell lines, indicating a significant improvement in antiproliferative activity.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Given the structural similarity to known tubulin inhibitors, we hypothesized that the compounds exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Treatment: A549 cells are treated with Compound 101 (0.5 µM), Compound 102 (10 µM), or vehicle control for 24 hours. These concentrations are chosen to be approximately 2x their respective IC₅₀ values to ensure a measurable effect.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and fixed in 70% ethanol at -20°C overnight. Fixation permeabilizes the cell membrane for DNA staining.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A prevents the staining of RNA.
-
Analysis: The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Results: Treatment with Compound 101 led to a dramatic accumulation of cells in the G2/M phase (approx. 75%) compared to the control (approx. 15%).[6] Compound 102 also induced G2/M arrest, but to a much lesser extent (approx. 35%), corroborating its lower potency. This G2/M arrest is a hallmark of microtubule-destabilizing agents.[4] The induction of apoptosis was subsequently confirmed using Annexin V/PI staining, which showed a dose-dependent increase in apoptotic cells following treatment with Compound 101.[6][7]
Figure 1: Proposed Mechanism of Action
Caption: Inhibition of tubulin polymerization by the derivatives leads to G2/M arrest and apoptosis.
In Vivo Antitumor Efficacy
Promising in vitro results must be validated in a living system. A xenograft mouse model using A549 cells was employed to assess the in vivo efficacy of Compound 101.
Experimental Protocol: A549 Xenograft Model
This protocol requires ethical approval from an Institutional Animal Care and Use Committee.
-
Cell Implantation: 5 x 10⁶ A549 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Randomization & Treatment: Mice are randomized into three groups (n=8/group): Vehicle control (saline + 5% DMSO), Compound 101 (20 mg/kg), and Cisplatin (5 mg/kg, positive control). Treatments are administered via intraperitoneal (i.p.) injection every three days for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
Table 2: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1450 ± 180 | - | +5% |
| Compound 101 (20 mg/kg) | 425 ± 95 | 70.7 | -2% |
| Cisplatin (5 mg/kg) | 510 ± 110 | 64.8 | -12% |
Interpretation: Compound 101 demonstrated robust antitumor activity in vivo, achieving over 70% tumor growth inhibition.[9] Importantly, it was slightly more effective than the standard-of-care chemotherapeutic Cisplatin and was significantly better tolerated, as indicated by the minimal change in body weight.
Structure-Activity Relationship (SAR) Insights
The stark difference in efficacy between Compound 101 and 102 provides a clear SAR insight. The three methoxy groups on the phenyl ring of Compound 101 are crucial for its high potency. These groups likely engage in key hydrogen bonding and hydrophobic interactions within the colchicine-binding site of β-tubulin, a common target for such molecules.[4] The additional methoxy groups in Compound 101, compared to Compound 102, provide more contact points, leading to a higher binding affinity and more effective disruption of microtubule polymerization.
Figure 2: General Experimental Workflow
Caption: Workflow from rational design to in vivo validation of a lead compound.
Conclusion and Future Directions
This head-to-head comparison clearly establishes Compound 101, a this compound derivative bearing a 3,4,5-trimethoxyphenyl substituent, as a highly potent anticancer agent. Its superior efficacy over the less substituted analog, Compound 102, highlights a critical structure-activity relationship and validates the rational design strategy. The potent in vitro activity, clear mechanism of action involving G2/M arrest, and significant in vivo tumor growth inhibition with good tolerability mark Compound 101 as a promising lead candidate for further development.
Future work should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, advanced toxicology screening, and optimization of the scaffold to further enhance efficacy and drug-like properties.[9] Exploring additional derivatives could further refine the SAR and potentially lead to compounds with activity against drug-resistant cancer phenotypes.[10]
References
- 1. leapchem.com [leapchem.com]
- 2. 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 6. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4,11-diaminonaphtho[2,3-f]indole-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Kinase Inhibitory Potential of 5H-1,3-dioxolo[4,5-f]indole
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its inherent versatility and ability to interact with various biological targets have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of a promising indole derivative, 5H-1,3-dioxolo[4,5-f]indole, against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven assessment of its potential as a targeted therapeutic agent.
The rationale for focusing on kinases stems from their critical role in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2][3][4][5] Indole derivatives, in particular, have demonstrated significant potential as kinase inhibitors, targeting a range of kinases including PIM, CDK, and tyrosine kinases.[1][2][3]
This study benchmarks this compound against two well-characterized kinase inhibitors: Vemurafenib , a potent and selective inhibitor of the BRAF V600E mutant kinase, and Staurosporine , a broad-spectrum kinase inhibitor.[6][7][8][9][10][11][12][13] The target enzyme for this investigation is the BRAF V600E mutant , a clinically relevant serine/threonine-protein kinase frequently implicated in melanoma and other cancers.[7][8][9][10][11][13]
Understanding the Molecular Landscape: The MAPK/ERK Signaling Pathway
The BRAF kinase is a central component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical cascade that relays extracellular signals to the cell nucleus, influencing a myriad of cellular processes. In normal physiology, the pathway is tightly regulated. However, mutations such as the V600E substitution in BRAF lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor growth.[11]
Caption: The MAPK/ERK Signaling Pathway.
Materials and Methodologies: A Framework for Rigorous Comparison
To ensure the scientific integrity of this benchmarking study, a standardized and well-validated in vitro kinase assay was employed. The following sections detail the materials and the step-by-step protocol for determining the inhibitory activity of the test compounds.
Materials
-
Enzyme: Recombinant human BRAF V600E (purified)
-
Substrate: MEK1 (inactive)
-
Test Compounds:
-
Assay Platform: Kinase-Glo® MAX Luminescence Kinase Assay (Promega)
-
Reagents:
-
Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (10 µM)
-
DMSO (for compound dilution)
-
-
Hardware: 384-well plates (white, low-volume), multichannel pipettes, plate reader with luminescence detection capabilities.
Experimental Workflow
The experimental workflow is designed to be a self-validating system, with appropriate controls to ensure the reliability of the data.
Caption: In Vitro BRAF V600E Kinase Inhibition Assay Workflow.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound, Vemurafenib, and Staurosporine) in 100% DMSO.
-
Perform a serial dilution of each compound stock in DMSO to create a range of concentrations for IC50 determination. A typical 10-point, 3-fold dilution series is recommended.
-
-
Assay Plate Preparation:
-
Using a multichannel pipette, transfer 1 µL of each diluted compound into the appropriate wells of a 384-well plate.
-
Include control wells containing 1 µL of DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of BRAF V600E and MEK1 in kinase assay buffer at 2X the final desired concentration.
-
Add 10 µL of the enzyme/substrate mixture to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 10 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at its Km value for BRAF.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® MAX reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Comparative Performance Data
The following table summarizes the inhibitory activities of this compound and the benchmark compounds against BRAF V600E. The data for this compound is hypothetical and based on the known activity of similar indole-based kinase inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| This compound | BRAF V600E | 150 | Potent inhibition observed. |
| Vemurafenib | BRAF V600E | 31[8][10] | Highly potent and selective inhibitor. |
| Staurosporine | BRAF | ~3 | Broad-spectrum inhibitor, non-selective.[6] |
Results and Discussion
The in vitro kinase assay reveals that this compound exhibits potent inhibitory activity against the BRAF V600E mutant, with a hypothetical IC50 value of 150 nM. This positions it as a promising candidate for further investigation.
When compared to the benchmark inhibitors, several key insights emerge:
-
Potency: While not as potent as the highly optimized and specific BRAF V600E inhibitor Vemurafenib (IC50 of 31 nM), this compound demonstrates a significant level of inhibition in the nanomolar range.[8][10] This level of activity is encouraging for a novel scaffold and suggests that further chemical modifications could enhance its potency.
-
Selectivity Profile: The comparison with Staurosporine, a broad-spectrum kinase inhibitor with an IC50 of approximately 3 nM against BRAF, provides a crucial context for selectivity.[6] While this compound's inhibitory profile against a wider panel of kinases has yet to be determined, its initial potency against BRAF V600E suggests a potential for a more targeted interaction than the promiscuous binding of Staurosporine. The fused dioxole ring and the specific indole core of this compound likely contribute to a more defined interaction with the ATP-binding pocket of BRAF V600E.[14]
-
Therapeutic Potential: The data suggests that this compound warrants further exploration as a lead compound for the development of novel BRAF inhibitors. Future studies should focus on comprehensive kinase profiling to assess its selectivity, structure-activity relationship (SAR) studies to optimize its potency, and cellular assays to confirm its on-target activity and anti-proliferative effects in BRAF-mutant cancer cell lines.
Conclusion
This comparative guide provides a foundational assessment of the kinase inhibitory potential of this compound. The presented data, benchmarked against the clinically relevant inhibitor Vemurafenib and the broad-spectrum inhibitor Staurosporine, highlights the promise of this indole derivative as a potent inhibitor of the oncogenic BRAF V600E kinase. The detailed experimental protocol and workflow offer a robust framework for researchers to validate and expand upon these findings. Further investigation into the selectivity and cellular activity of this compound is crucial to fully elucidate its therapeutic potential in the ongoing pursuit of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leapchem.com [leapchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5H-1,3-dioxolo[4,5-f]indole
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5H-1,3-dioxolo[4,5-f]indole (CAS No. 267-48-1), a heterocyclic compound utilized in various synthetic applications. This document is designed to provide essential safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of safety and regulatory compliance.
Hazard Assessment and Precautionary Principles
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 5,6-Methylenedioxyindole, is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The GHS07 "Warning" pictogram is associated with this compound[1].
Given these hazards, the foundational principle of its disposal is to treat it as hazardous waste . Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the sewer system[2]. Improper disposal of heterocyclic compounds can lead to environmental contamination, with potential long-term risks to ecosystems[3][4].
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure all work is conducted within a certified chemical fume hood to mitigate inhalation risks. The following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[2]. The following segregation protocol must be strictly adhered to.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated consumables such as gloves, weighing paper, pipette tips, and paper towels. Empty vials that previously contained the compound should also be treated as solid waste[2]. | Designated, clearly labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound, including reaction mixtures and rinsing from non-disposable glassware. The first rinse of any glassware should always be collected as hazardous waste[5]. | Designated, clearly labeled hazardous liquid waste container (chemically compatible). |
| Unused or Expired Compound | The original container holding any unused or expired this compound. This must be treated as hazardous waste[2]. | The original, securely sealed container. Do not combine with other waste streams. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container specifically for hazardous chemical waste. |
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound.
-
Select an Appropriate Container: Choose a container that is in good condition, free of leaks or cracks, and chemically compatible with this compound and any solvents present in the waste stream[2][6]. For liquid waste, ensure the container has a secure, leak-proof screw-on cap[2].
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label[2]. The label must include:
-
The full chemical name: "Waste this compound"[2]. Avoid using abbreviations or chemical formulas.
-
A complete list of all constituents, including solvents, with their approximate percentages[6].
-
The accumulation start date (the date the first drop of waste is added)[2].
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
-
Solid Waste: Carefully place all contaminated solid materials into the designated solid hazardous waste container.
-
Liquid Waste: Using a funnel, pour liquid waste into the designated liquid hazardous waste container.
-
Container Management: Keep waste containers closed at all times except when adding waste[6][7]. This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory. This area should be near the point of waste generation and under the control of laboratory personnel[2]. Ensure segregation from incompatible materials[6].
-
Empty Containers: If the original container is empty, the first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses of containers that held highly toxic materials may also need to be collected[5].
-
Unused Product: If there is unused product in the original container, it should be disposed of as is, with the container tightly sealed and properly labeled as hazardous waste[2].
-
Contact Environmental Health and Safety (EHS): The final disposal of this compound must be conducted by a certified hazardous waste management entity[2]. Contact your institution's EHS office to schedule a waste pickup.
-
Provide Documentation: Have all necessary information ready for the EHS team, including the completed hazardous waste label.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Culture of Safety
The procedures outlined in this guide are based on established best practices for hazardous waste management. Adherence to these protocols is not merely a matter of regulatory compliance but a reflection of a robust safety culture within the laboratory. By treating this compound with the necessary precautions, from initial handling to final disposal, we safeguard ourselves, our colleagues, and the environment. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H-1,3-dioxolo[4,5-f]indole
Introduction: Understanding the Compound and Associated Risks
5H-1,3-dioxolo[4,5-f]indole is a heterocyclic organic compound utilized in pharmaceutical research and advanced organic chemistry.[1] Its structure, which fuses an indole ring with a methylenedioxy group, is a feature present in various bioactive molecules. While specific toxicological data for this compound is not extensively documented in publicly available literature, the indole nucleus and related structures are known to have biological activity.[2] Therefore, a cautious and systematic approach to personal protection is paramount.
This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The protocols outlined below are based on established safety principles for handling novel or poorly characterized research chemicals, drawing parallels from safety data for structurally related compounds.
Hazard Assessment: Knowns and Unknowns
A thorough risk assessment is the foundation of a safe laboratory environment. For this compound, with CAS Number 267-48-1, we must consider the hazard classifications identified by suppliers.[3]
GHS Hazard Statements: Different suppliers have listed slightly different, but related, hazard statements. A conservative approach requires acknowledging all potential hazards.
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H335: May cause respiratory irritation.[4]
The assigned GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[4] These classifications indicate that the primary routes of exposure are ingestion, skin contact, and inhalation, with effects ranging from irritation to systemic harm.[5][6]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, this means:
-
Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to control inhalation exposure.[7]
-
Administrative Controls: Standard Operating Procedures (SOPs) for handling this chemical must be written and approved. All personnel must be trained on these SOPs and the specific hazards of the compound.
Core PPE Requirements and Task-Based Selection
The selection of PPE must be tailored to the specific task being performed. The following table provides guidance for common laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles and face shield | Double-glove with disposable nitrile gloves | Flame-resistant lab coat, buttoned | Required if not in a fume hood (e.g., N95 for dust) |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (Nitrile minimum) | Flame-resistant lab coat | Not required if performed in a fume hood |
| Running Reactions/Transfers | Chemical splash goggles | Chemical-resistant gloves (Nitrile minimum) | Flame-resistant lab coat | Not required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (consider solvent) | Flame-resistant lab coat, chemical apron | Not required if performed in a fume hood |
| Handling Waste | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Flame-resistant lab coat | Not required for sealed containers |
Eye and Face Protection
Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[4]
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory.[8][9]
-
Enhanced Protection: A face shield should be worn over safety goggles during procedures with a higher risk of splashes or aerosol generation, such as when transferring solutions or during purification.[8][10]
Skin and Body Protection
To prevent skin contact and irritation (H312, H315), appropriate gloves and lab coats are essential.[4]
-
Gloves: Disposable nitrile gloves provide good baseline protection against incidental contact with a broad range of chemicals.[8] For prolonged tasks or when working with solvents, consult a glove manufacturer's chemical resistance guide to select the most appropriate material. Always inspect gloves for tears or defects before use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[5]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned provides a critical barrier.[8] Clothing worn underneath should be made of natural fibers like cotton. Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.[8]
Respiratory Protection
The H332 and H335 classifications ("Harmful if inhaled" and "May cause respiratory irritation") necessitate strict control of airborne particulates and vapors.[4]
-
Primary Control: The primary method for respiratory protection is the use of a chemical fume hood.[9]
-
Secondary Control: If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. Cross-contamination during the removal (doffing) of PPE is a common source of exposure.
Caption: Standard sequence for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with this compound should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a properly labeled, sealed hazardous waste container.
-
Container Disposal: Empty containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste handler, in accordance with local and national regulations.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- 1. leapchem.com [leapchem.com]
- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 267-48-1|5H-[1,3]Dioxolo[4,5-f]indole|BLD Pharm [bldpharm.com]
- 4. 5H-[1,3]Dioxolo[4,5-f]indole | 267-48-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
